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  • Product: 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride
  • CAS: 2058249-61-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride

Executive Summary The compound 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry to improve the physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry to improve the physicochemical properties of drug candidates[1]. Its rigid cyclobutane core, combined with a polar tertiary alcohol and a primary amine, makes it an excellent bioisostere for piperidines and morpholines.

However, the trans-1,3-disubstitution pattern on a strained four-membered ring presents unique analytical challenges. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, HRMS, and ATR-FTIR) of this compound, detailing not just the what, but the why behind every methodological choice.

Analytical Workflow & Strategy

To establish absolute structural confidence, we employ an orthogonal analytical strategy. No single technique is sufficient to validate both the regiochemistry and the stereochemistry of the trans-cyclobutane ring.

Analytical_Workflow Sample 2-[trans-3-Aminocyclobutyl] propan-2-ol HCl NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR DMSO-d6 MS HRMS (ESI+) Fragmentation Sample->MS ESI+ CID IR ATR-FTIR Functional Groups Sample->IR Solid ATR Struct Confirmed Structure NMR->Struct Connectivity MS->Struct Exact Mass IR->Struct Vibrations

Fig 1. Orthogonal analytical workflow for structural validation.

Experimental Methodologies & Causality

As a Senior Application Scientist, I emphasize that robust data begins with flawless sample preparation. The protocols below are designed as self-validating systems to prevent common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Weigh 15.0 mg of the hydrochloride salt into a clean glass vial.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

  • Transfer to a 5 mm NMR tube and acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

The Causality (Why DMSO-d₆?): Novice analysts often default to D₂O for water-soluble hydrochloride salts. However, D₂O induces rapid deuterium exchange with the –NH₃⁺ and –OH protons, rendering them invisible in the ¹H spectrum. By utilizing strictly anhydrous DMSO-d₆, we preserve the hydrogen-bonding network. This allows us to observe the diagnostic broad singlet of the ammonium protons (~8.25 ppm) and the tertiary alcohol proton (~4.52 ppm), which are critical for confirming the intact salt form.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a 1 µg/mL analyte solution in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Spike the solution with 0.1% Formic Acid (v/v).

  • Inject 2 µL into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).

  • Apply Collision-Induced Dissociation (CID) at 15–25 eV for MS/MS fragmentation.

The Causality (Why 0.1% Formic Acid?): The addition of formic acid serves a dual mechanistic purpose. First, it lowers the pH to ensure >99% protonation of the primary amine, maximizing the [M+H]⁺ ion yield. Second, it provides a stable source of excess protons to stabilize the Taylor cone during electrospray, preventing signal fluctuation and in-source degradation ([2]).

Attenuated Total Reflectance FTIR (ATR-FTIR)

Protocol:

  • Place 2 mg of the neat crystalline powder directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil to ensure optical contact.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

The Causality (Why ATR over KBr?): Hydrochloride salts are inherently hygroscopic. The traditional method of grinding the sample with KBr introduces atmospheric moisture into the pellet, artificially inflating the O-H stretch region (3200–3500 cm⁻¹). ATR allows for non-destructive analysis of the crystal lattice as-is, preserving the true vibrational state of the molecule.

Spectroscopic Data Analysis & Mechanistic Insights

NMR Structural Insights: The Trans Cyclobutane Ring

The trans-1,3-disubstituted cyclobutane ring is sterically constrained. Unlike the cis isomer, which can adopt a puckered conformation to place both substituents in pseudo-equatorial positions, the trans geometry forces one substituent into a pseudo-axial position. This geometric frustration leads to distinct vicinal and cross-ring coupling constants ([3]).

The ring methylene protons (H-2 and H-4) are diastereotopic. Because they reside in different magnetic environments relative to the trans substituents, they present as a complex multiplet system rather than a simple triplet or doublet.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
8.25br s3H–NH₃⁺Broadened due to ¹⁴N quadrupolar relaxation and intermediate exchange rates.
4.52s1H–OHTertiary alcohol; sharp singlet due to lack of vicinal protons.
3.65tt (J = 8.5, 8.5 Hz)1HH-3 (Ring)Methine attached to the strongly electron-withdrawing ammonium group.
2.35 – 2.22m3HH-1, H-2a, H-4aComplex overlap of the C1 methine and pseudo-equatorial ring protons.
1.95 – 1.82m2HH-2b, H-4bPseudo-axial ring protons shifted upfield due to shielding effects.
1.05s6H–CH₃ (x2)Equivalent geminal dimethyl groups on the propan-2-ol moiety.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
69.5Quaternary (C)C-OH (Tertiary alcohol carbon)
45.2Methine (CH)C-3 (Attached to –NH₃⁺)
41.8Methine (CH)C-1 (Attached to propan-2-ol group)
31.4Methylene (CH₂)C-2, C-4 (Cyclobutane ring carbons)
28.1Methyl (CH₃)Two equivalent methyl carbons
HRMS Fragmentation Pathway

During ESI-MS/MS, aliphatic amino alcohols undergo predictable, thermodynamically driven neutral losses ([4]). The parent ion [M+H]⁺ at m/z 130.1226 fragments via two primary pathways:

  • Dehydration (-18 Da): The tertiary alcohol readily loses water to form a stable tertiary carbocation (or an alkene via E1-type elimination).

  • Deamination (-17 Da): Loss of ammonia from the primary amine.

MS_Fragmentation M [M+H]+ m/z 130.12 F1 [M+H - H2O]+ m/z 112.11 M->F1 - H2O (18 Da) F2 [M+H - NH3]+ m/z 113.10 M->F2 - NH3 (17 Da) F3 [M+H - H2O - NH3]+ m/z 95.08 F1->F3 - NH3 (17 Da) F2->F3 - H2O (18 Da)

Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 3: HRMS (ESI+) Data Summary

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Formula
[M+H]⁺130.1226130.1230+3.1C₇H₁₆NO⁺
[M+H - NH₃]⁺113.0961113.0965+3.5C₇H₁₃O⁺
[M+H - H₂O]⁺112.1121112.1118-2.7C₇H₁₄N⁺
ATR-FTIR Vibrational Analysis

The IR spectrum perfectly corroborates the solid-state salt form of the molecule. The presence of the hydrochloride salt shifts the typical primary amine N-H stretch into a broad, intense band characteristic of an ammonium species.

Table 4: Key ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350Medium, BroadO–HTertiary alcohol hydroxyl stretch.
2950 – 2800Strong, BroadN–H / C–HOverlapping ammonium (–NH₃⁺) and aliphatic C–H stretches.
1610Medium, SharpN–HAmmonium asymmetric bending mode.
1150Strong, SharpC–OTertiary alcohol C–O stretching vibration.

Conclusion

The comprehensive characterization of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride requires a synergistic approach. By strictly controlling the NMR solvent environment to observe exchangeable protons, utilizing specific MS/MS collision energies to map neutral losses, and applying ATR-FTIR to validate the solid-state salt lattice, researchers can achieve absolute structural and stereochemical certainty for this critical pharmaceutical building block.

References

  • Title: NMR Spectroscopy of Cyclobutanes Source: ResearchGate (Originally published in PATAI'S Chemistry of Functional Groups) URL: [Link]

  • Title: Mass spectrometry for structural characterization of bioactive compounds Source: ResearchGate URL: [Link]

  • Title: In Situ Formation of C-Glycosides During Electrospray Ionization Tandem Mass Spectrometry (ESI-MS Fragmentation Principles) Source: CORE (Journal of the American Society for Mass Spectrometry) URL: [Link]

Sources

Protocols & Analytical Methods

Method

application of aminocyclobutyl scaffolds in drug discovery

Application Note: Engineering the sp³ Chemical Space with Aminocyclobutyl Scaffolds in Drug Discovery Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering the sp³ Chemical Space with Aminocyclobutyl Scaffolds in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

Introduction: The "Escape from Flatland"

Historically, medicinal chemistry libraries were dominated by flat, sp²-hybridized aromatic systems. However, modern drug discovery has undergone a paradigm shift toward three-dimensional, sp³-rich scaffolds to improve solubility, selectivity, and metabolic stability[1]. Within this landscape, the aminocyclobutyl scaffold has emerged as a highly versatile bioisostere for saturated heterocycles such as piperidines, morpholines, and pyrrolidines[2].

By offering unique exit vectors, reduced lipophilicity relative to larger rings, and enhanced conformational rigidity, aminocyclobutanes are now featured in numerous clinical and preclinical candidates across oncology, immunology, and infectious diseases[2]. This application note details the mechanistic advantages of aminocyclobutyl scaffolds and provides validated protocols for their synthesis and biological evaluation.

Mechanistic Causality: Why Aminocyclobutanes?

The strategic incorporation of an aminocyclobutane ring is rarely arbitrary; it is a calculated structural intervention designed to modulate specific physicochemical and pharmacological properties[3].

  • Conformational Restriction & Exit Vectors: The small, strained four-membered ring locks flexible molecules into precise bioactive conformations[3]. Unlike highly flexible linear alkyl amines, the cyclobutane ring restricts dihedral angles, directing the amine pharmacophore and its substituents into specific trajectories (e.g., cis vs. trans 1,3-disubstitution) that maximize target engagement[2].

  • Desolvation & Hydrophobic Pocket Filling: The sp³-rich carbon framework provides a compact, rigid volume. When an aminocyclobutyl moiety enters a target's binding site, it effectively displaces high-energy water molecules from hydrophobic subpockets. This entropy-driven desolvation is a critical driver of binding affinity[2].

  • Metabolic Stability: Replacing metabolically labile groups with cyclobutane derivatives can significantly alter clearance rates. For instance, α-oxidation by Cytochrome P450 enzymes—a common metabolic liability for standard amines—is sterically hindered by the cyclobutane ring, thereby improving the pharmacokinetic (PK) profile[2]. Furthermore, fluorinated derivatives like CF₃-cyclobutanes act as highly stable tert-butyl bioisosteres[4].

Case Studies & Quantitative Data

Case Study 1: Allosteric AKT Inhibition (ARQ 092 / Miransertib)

The discovery of ARQ 092 (Miransertib) highlights the transformative power of the 1-aminocyclobutyl moiety in oncology[5]. ARQ 092 is a potent, orally bioavailable, and selective allosteric inhibitor of AKT kinases[5]. The cocrystal structure of ARQ 092 bound to full-length AKT1 revealed that the cyclobutylamine moiety is crucial for the allosteric mode of inhibition. It fits snugly into a hydrophobic pocket created between the PH and kinase domains, effectively locking the kinase in an inactive conformation and preventing downstream phosphorylation[5].

AKT_Allosteric PIP3 Membrane PIP3 AKT_Inactive Inactive AKT (PH-Kinase Cleft Open) PIP3->AKT_Inactive Recruits AKT_Locked Allosterically Locked AKT (PH-Kinase Cleft Closed) AKT_Inactive->AKT_Locked Inhibitor Binding Inhibitor ARQ 092 (Miransertib) 1-Aminocyclobutyl Motif Inhibitor->AKT_Locked Fills Hydrophobic Pocket Downstream Downstream Signaling (PRAS40/mTOR) AKT_Locked->Downstream Blocks Phosphorylation

Caption: Mechanism of allosteric AKT inhibition driven by the 1-aminocyclobutyl motif of ARQ 092.

Case Study 2: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors for autoimmune diseases, structure-activity relationship (SAR) studies demonstrated that strategic substitution on the cyclobutane ring is key to achieving potent and selective inhibition of different JAK isoforms. Analogs of 3-hydroxy-3-methylcyclobutanecarbonitrile proved that the unique geometry of the cyclobutane core optimally positions hydrogen-bond donors/acceptors within the ATP-binding site[3].

Table 1: Pharmacological Impact of Cyclobutane Scaffold Incorporation

Scaffold ModificationTarget / Disease AreaKey Pharmacological ObservationReference
1-Aminocyclobutyl substitution AKT1 Kinase (Cancer)High enzymatic potency; allosteric locking of PH/kinase domains.[5]
3-Hydroxy-3-methylcyclobutane JAK Isoforms (Autoimmune)Potent and selective inhibition; tuned conformational rigidity.[3]
CF₃-Cyclobutane integration Metabolic ModelsVariable CL_int shifts; acts as a highly stable tert-butyl bioisostere.[4]
Cyclobutane fragment library FBDD (General)Enhanced 3D shape diversity (Fsp³) compared to planar 2D libraries.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis of Enantiopure Aminocyclobutanes

Objective: Generate chiral, highly functionalized aminocyclobutane building blocks for Fragment-Based Drug Discovery (FBDD). Causality & Design Choice: Traditional synthetic routes to cyclobutanes (e.g., [2+2] cycloadditions[6]) often yield racemic mixtures and require harsh conditions. Biocatalysis using engineered Cytochrome P450BM3 allows for direct, enantioselective C–H functionalization at unactivated sp³ carbons, providing a highly sustainable and stereocontrolled pathway[7].

  • Substrate Preparation: Protect the primary cyclobutylamine with a tert-butyloxycarbonyl (Boc) group.

    • Causality: Free amines coordinate directly with the heme iron of P450 enzymes, inhibiting catalytic activity. The Boc group provides the necessary steric and electronic bulk to anchor the substrate optimally in the enzyme's active site[7].

  • Enzymatic Reaction: In a sterile flask, prepare a 10 mM solution of Boc-cyclobutylamine in 100 mM potassium phosphate buffer (pH 8.0). Add the engineered P450BM3 variant (e.g., 0.5 µM) alongside an NADPH-regenerating system (20 mM glucose-6-phosphate and 2 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Extraction: Incubate the mixture in an orbital shaker at 200 rpm and 30°C for 24 hours. Quench the reaction by adding an equal volume of ethyl acetate. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation & Chiral Analysis: Analyze the crude mixture via chiral HPLC or GC-MS to determine regioselectivity and enantiomeric excess (ee). The isolated chiral aminocyclobutanols serve as self-validated intermediates ready for downstream cross-coupling.

FBDD_Workflow A 3D Library Design (Aminocyclobutanes) B Synthesis (Biocatalysis / [2+2]) A->B C Primary Screening (SPR / Kinase Assay) B->C D Hit Validation (X-ray Crystallography) C->D E Lead Optimization (SAR & PK/PD) D->E

Caption: Workflow for Fragment-Based Drug Discovery utilizing 3D aminocyclobutane libraries.

Protocol B: Radiometric Kinase Inhibition Assay for Allosteric Modulators

Objective: Quantify the inhibitory activity (IC₅₀) of aminocyclobutyl-containing compounds against target kinases[3],[5]. Causality & Design Choice: Allosteric inhibitors often exhibit complex, slow-binding kinetics that depend heavily on the activation state of the kinase. A radiometric assay using ³³P-ATP provides a highly sensitive, direct measurement of substrate phosphorylation, completely avoiding the fluorescent interference (auto-fluorescence or quenching) common in standard high-throughput screening assays[3].

  • Reagent Assembly: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA). Dilute the recombinant target kinase (e.g., AKT1) and its specific peptide substrate to pre-optimized concentrations.

  • Compound Incubation: Dispense the aminocyclobutyl test compounds (prepared as 10-point serial dilutions in DMSO) into a 384-well microplate. Add the kinase solution and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical; it allows slow-binding allosteric inhibitors (like ARQ 092) sufficient time to reach thermodynamic equilibrium with the inactive kinase conformation before the substrate is introduced[5].

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP (tracer). Incubate for exactly 60 minutes at room temperature.

  • Quenching & Readout: Quench the reaction by adding 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, which strongly binds the basic peptide substrate. Wash the plate extensively with 1% phosphoric acid to remove unreacted ³³P-ATP. Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter[3].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. nih.gov.[Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. nih.gov.[Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. nih.gov.[Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. vu.nl.[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. acs.org.[Link]

  • Synthesis of Amino-Cyclobutanes via [2 + 2] Cycloadditions Involving Keteniminium Intermediates | Request PDF - ResearchGate. researchgate.net.[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Aminocyclobutanes into Lead Compounds

Introduction: The Strategic Value of Aminocyclobutanes in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Aminocyclobutanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Lead optimization, the iterative process of refining a biologically active compound to enhance its efficacy, selectivity, and pharmacokinetic properties, often hinges on the strategic incorporation of unique structural motifs.[1][2][3] Among these, saturated carbocycles have gained significant traction, with the aminocyclobutane scaffold emerging as a particularly valuable building block.[4][5][6]

Unlike the often-planar and metabolically susceptible aromatic rings that have historically dominated drug design, the cyclobutane ring offers a rigid, three-dimensional, and puckered geometry.[4][5][7] This distinct topography allows for precise spatial orientation of substituents, enabling chemists to probe interactions within a protein's binding pocket with greater fidelity.[7] The incorporation of an amino group onto this scaffold further provides a crucial handle for modulating polarity, basicity, and hydrogen-bonding interactions, which are critical for target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the strategic rationale for employing aminocyclobutanes, detailed synthetic methodologies for their construction, and step-by-step protocols for their practical implementation in lead optimization campaigns.

Strategic Rationale: Why Incorporate Aminocyclobutanes?

The decision to incorporate an aminocyclobutane into a lead compound is driven by its potential to address common challenges in drug development. The unique structural and physicochemical properties of this moiety can confer significant advantages.

  • Bioisosteric Replacement: Aminocyclobutanes serve as excellent bioisosteres for a variety of common chemical groups.[10]

    • Aryl Ring Mimic: Replacing a flat aromatic ring with a 3D cyclobutane scaffold can disrupt undesirable π-π stacking interactions, reduce planarity (increasing Fsp³ character, which is correlated with clinical success), and often improve solubility and metabolic stability.[7][11]

    • gem-Dimethyl and tert-Butyl Replacement: The rigid cyclobutane can mimic the steric bulk of a gem-dimethyl or tert-butyl group while introducing new vectors for substitution and potentially improving metabolic stability.[12][13][14]

  • Enhancement of Pharmacokinetic (PK) Properties:

    • Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic oxidation compared to benzylic C-H bonds in aromatic systems or other labile positions in a molecule.[6][7][11] Replacing metabolically vulnerable groups with a cyclobutane can significantly increase a compound's half-life.

    • Solubility and Permeability: The introduction of the polar amino group, combined with the non-planar nature of the cyclobutane ring, can help to balance lipophilicity and aqueous solubility, which is a critical aspect of oral bioavailability.

  • Conformational Restriction and Potency:

    • The inherent rigidity of the cyclobutane ring reduces the number of accessible conformations of a molecule.[4][5] By "locking" the pharmacophoric elements in a bioactive conformation that is complementary to the target's binding site, a significant increase in potency and selectivity can be achieved.[5] This is particularly advantageous for replacing flexible alkyl chains or linkers.

cluster_0 Lead Optimization Challenges cluster_1 Aminocyclobutane Solution cluster_2 Improved Properties Poor Metabolic Stability Poor Metabolic Stability A Incorporate Aminocyclobutane Poor Metabolic Stability->A Replace labile group Low Solubility Low Solubility Low Solubility->A Disrupt planarity, add polar group Off-Target Toxicity Off-Target Toxicity Off-Target Toxicity->A Improve selectivity Low Potency/Selectivity Low Potency/Selectivity Low Potency/Selectivity->A Conformational restriction B Increased Metabolic Stability A->B C Enhanced Solubility & Permeability A->C D Improved Potency & Selectivity A->D E Reduced Planarity (↑Fsp³) & Novel IP A->E

Fig 1. Strategic benefits of incorporating aminocyclobutanes.

Synthetic Strategies for Accessing Aminocyclobutane Scaffolds

The successful integration of aminocyclobutanes into a drug discovery program relies on robust and versatile synthetic methods. Several key strategies have emerged for the construction of these valuable building blocks.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most direct and widely used method for constructing the cyclobutane core.[15][16][17] This reaction involves the union of two unsaturated components, such as two alkenes or a ketene and an alkene, to form the four-membered ring.

  • Photochemical [2+2] Cycloaddition: This is the most common variant, typically proceeding through the photoexcitation of one of the alkene partners (often an enone) to a triplet state, which then adds to the ground-state alkene in a stepwise fashion.[16][18][19] The reaction can be performed via direct irradiation or by using a sensitizer like benzophenone or acetone.[16][18]

  • Thermal [2+2] Cycloaddition: While thermally forbidden for many simple alkenes by the Woodward-Hoffmann rules, this reaction is viable for activated substrates like ketenes or highly strained olefins.[16][17] The cycloaddition of dichloroketene with alkenes, for instance, is a classic method to generate cyclobutanones that can be further functionalized.[20]

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metals, particularly copper(I) salts, can catalyze [2+2] cycloadditions, often under milder conditions and with different selectivity profiles compared to photochemical methods.[15][19][21] These reactions can be initiated by visible light, offering an alternative to high-energy UV sources.[22]

Ring Expansion Reactions

Ring expansion strategies provide an alternative and powerful entry to cyclobutane systems, often starting from more readily available three-membered rings.

  • From Cyclopropanols/Cyclopropylamines: The semipinacol-type ring expansion of cyclopropanols is a common method to produce cyclobutanones.[23][24] Similarly, aminocyclopropanes can undergo ring expansion to yield aminocyclobutanes.[8][25]

  • From β-Lactams: N-vinyl-β-lactams can undergo a[23][23] sigmatropic rearrangement followed by an electrocyclization at elevated temperatures to diastereoselectively furnish fused aminocyclobutane structures.[26]

Ring Contraction Reactions

Though less common for synthesizing the core aminocyclobutane scaffold, ring contraction methods can be effective. The Favorskii rearrangement of α-halocyclopentanones, for example, can produce cyclobutanecarboxylic acid derivatives.[25]

Functionalization of Bicyclobutanes

Bicyclobutanes (BCBs) are highly strained molecules that serve as versatile precursors to polysubstituted cyclobutanes.[27][28] The strain-release-driven ring-opening of BCBs with various nucleophiles, including amines, provides a direct route to functionalized cyclobutanes with excellent control over substitution patterns.[27]

cluster_0 Synthetic Strategies cluster_1 [2+2] Cycloaddition Sub-types cluster_2 Ring Expansion Precursors A [2+2] Cycloaddition A1 Photochemical A->A1 A2 Thermal A->A2 A3 Metal-Catalyzed A->A3 B Ring Expansion B1 Cyclopropanols B->B1 B2 β-Lactams B->B2 C Functionalization of Bicyclobutanes Target Target Aminocyclobutane C->Target Nu- D Other Methods (e.g., Ring Contraction) D->Target A1->Target hv, [Enone + Alkene] A2->Target Δ, [Ketene + Alkene] A3->Target [Cu(I)], [Alkene + Alkene] B1->Target Lewis Acid B2->Target Δ

Fig 2. Overview of key synthetic routes to aminocyclobutanes.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical SubstratesReference
Photochemical [2+2] Cycloaddition High functional group tolerance; well-established; access to complex polycyclic systems.Can lead to regio- and stereoisomeric mixtures; requires specialized photochemical equipment; potential for side reactions (e.g., dimerization).Enones, alkenes, alkynes.[15][16][19]
Thermal [2+2] Cycloaddition Often proceeds with high stereospecificity; does not require photo-reactors.Limited substrate scope (requires activated partners like ketenes); may require high temperatures.Ketenes, fluoroalkenes, strained alkenes.[16][17]
Ring Expansion Utilizes readily available starting materials (e.g., cyclopropanes); can offer excellent diastereocontrol.May require multi-step synthesis of precursors; potential for competing rearrangement pathways.Cyclopropanols, N-vinyl-β-lactams.[23][24][26]
Bicyclobutane Ring Opening Direct access to polysubstituted cyclobutanes; high chemoselectivity for certain nucleophiles.Bicyclobutane precursors can be challenging to synthesize and handle due to high strain.Aryl sulfone bicyclobutanes.[27]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations to access aminocyclobutane precursors.

Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition of an Enone and Alkene

This protocol describes a general procedure for the photochemical cycloaddition between a cyclic enone and an alkene, a foundational method for creating a substituted cyclobutane ring that can be further elaborated to an aminocyclobutane.[16][21]

Materials:

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Styrene (3.0 equiv)

  • Acetone (as solvent and sensitizer), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Silica Gel (for column chromatography)

  • Quartz reaction vessel or borosilicate glass tube (if using a sensitizer)

  • Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (λ > 290 nm)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve 2-cyclohexen-1-one (e.g., 10 mmol, 0.96 g) in acetone (e.g., 200 mL for a 0.05 M solution).

  • Add styrene (3.0 equiv, 30 mmol, 3.13 g) to the solution.

  • Seal the vessel with a rubber septum and degas the solution for 15-20 minutes by bubbling a gentle stream of argon or nitrogen through it. This is crucial to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling well to maintain the temperature at approximately 20-25 °C.

  • Irradiate the stirred solution with a medium-pressure mercury lamp using a Pyrex filter. The filter is important to prevent shorter wavelength UV light that could cause undesired side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting enone is consumed, stop the irradiation. Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetone and excess styrene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 2% to 10% ethyl acetate in hexanes) to isolate the cyclobutane adduct.

  • Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure. Characterize the product by NMR and MS to confirm its structure and stereochemistry. The resulting cyclobutanone can then be converted to an aminocyclobutane via reductive amination or other standard transformations.

Causality and Insights:

  • Why acetone? Acetone acts as both the solvent and a triplet sensitizer. It absorbs the UV light efficiently, undergoes intersystem crossing to its triplet state, and then transfers this energy to the cyclohexenone, which is the desired photochemical pathway.[18]

  • Why an excess of the alkene? Using an excess of the trapping alkene (styrene) helps to minimize the undesired dimerization of the enone.

  • Why degas? Molecular oxygen is a triplet quencher and can significantly reduce the efficiency of the photochemical reaction.

Protocol 2: Synthesis of a cis-1,3-Difunctionalized Cyclobutane via Norrish-Yang Cyclization

This protocol outlines a modern, stereospecific approach to cis-1,3-disubstituted cyclobutanes starting from readily available aryl cyclobutyl ketones.[11] The resulting product is a key intermediate for accessing cis-1-amino-3-arylcyclobutanes.

Part A: Norrish-Yang Cyclization

Materials:

  • Aryl cyclobutyl ketone (1.0 equiv)

  • Benzene or tert-Butanol, HPLC grade

  • UVA LED lamp (e.g., 365 nm) or medium-pressure mercury lamp

  • Quartz or borosilicate reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Prepare a 0.1 M solution of the aryl cyclobutyl ketone in benzene or tert-butanol in a reaction tube.

  • Degassing: Purge the solution with argon or nitrogen for 15 minutes.

  • Irradiation: Seal the tube and irradiate the stirred solution with a UVA LED lamp at room temperature for 12-24 hours.

  • Monitoring: Monitor the conversion of the starting material to the bicyclo[1.1.1]pentan-2-ol intermediate by TLC or ¹H NMR.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude bicyclic alcohol is often used directly in the next step without further purification.

Part B: Palladium-Catalyzed C-C Cleavage and Functionalization

Materials:

  • Bicyclo[1.1.1]pentan-2-ol intermediate from Part A (1.0 equiv)

  • Aryl or heteroaryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • Ligand (e.g., SPhos, 10 mol %)

  • Ag₂CO₃ (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: To a Schlenk tube, add the crude bicyclic alcohol, aryl iodide, Pd(OAc)₂, ligand, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heating: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the cis-γ-arylated cyclobutyl ketone.

  • Conversion to Amine: This ketone can be converted to the corresponding amine via reductive amination (e.g., using NH₄OAc and NaBH₃CN) to yield the final cis-1-amino-3-arylcyclobutane.

Causality and Insights:

  • Why the Norrish-Yang reaction? This intramolecular hydrogen abstraction and subsequent cyclization is a powerful way to form the highly strained bicyclo[1.1.1]pentane system, which is primed for stereospecific ring-opening.[11]

  • Role of the Palladium Catalyst: The palladium catalyst facilitates the oxidative addition into the aryl iodide and coordinates to the bicyclic alcohol, enabling a stereospecific C-C bond cleavage and subsequent reductive elimination to form the new C-C bond with retention of the cis stereochemistry.[11]

Conclusion

The aminocyclobutane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure, coupled with its ability to enhance metabolic stability and act as a versatile bioisostere, makes it an attractive motif for lead optimization. By leveraging robust synthetic strategies such as [2+2] cycloadditions and ring expansions, researchers can efficiently access a diverse range of aminocyclobutane building blocks. The detailed protocols provided herein offer a practical starting point for incorporating these valuable scaffolds into drug discovery programs, ultimately paving the way for the development of novel therapeutics with improved pharmacological profiles.

References

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI.
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Form
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC.
  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ScienceDirect.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016).
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Royal Society of Chemistry.
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Royal Society of Chemistry.
  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (2019).
  • Ring expansion and contraction. Wikipedia.
  • Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones.
  • Synthesis of Functionalized Cyclobutene Derivatives via Selective SN2' Reaction of Dichlorocyclobutenes. Sci-Hub.
  • Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. (2011).
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  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.
  • Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines.
  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. (2022). Royal Society of Chemistry.
  • [2+2] Photochemical Cycloaddition in Organic Synthesis.
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. (2020). ETH Zurich Research Collection.
  • Ring Expansion Rearrangements. Chemistry Steps.
  • Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. (2009).
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience, EPFL.
  • Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C).
  • A) Existing synthetic strategies to access aminocyclobutanes. B)...
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.
  • Bioactive cyclobutane-containing alkaloids.
  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2005). PubMed.
  • Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Semantic Scholar.
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Method

Application Notes & Protocols: The 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride Scaffold for CCR2 Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Introduction: Targeting the Nexus of Inflammation The C-C chemokine receptor type 2 (CCR2) and it...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Targeting the Nexus of Inflammation

The C-C chemokine receptor type 2 (CCR2) and its primary activating ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in immunology.[1][2] This axis is the principal driver for mobilizing monocytes from the bone marrow and recruiting them to sites of inflammation and tissue injury.[3][4] This fundamental role places the CCL2/CCR2 pathway at the heart of numerous pathologies characterized by chronic inflammation and monocyte-rich infiltrates.[5]

Consequently, CCR2 has emerged as a high-value therapeutic target for a wide array of diseases, including:

  • Autoimmune and Inflammatory Diseases: Rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5][6][7]

  • Metabolic Disorders: Type 2 diabetes and non-alcoholic steatohepatitis (NASH), where macrophage infiltration into adipose tissue and the liver drives insulin resistance and fibrosis.[3][5][8]

  • Fibrotic Diseases: Renal, pulmonary, and liver fibrosis.[3]

  • Oncology: The recruitment of tumor-associated macrophages (TAMs) via CCR2 can create an immunosuppressive microenvironment that promotes tumor growth and metastasis.[1][9]

The small molecule scaffold, 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride , represents a promising starting point for the rational design of potent and selective CCR2 antagonists. Its distinct cyclobutyl core provides a rigid and three-dimensional structure that can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the mechanism, potential applications, and key experimental protocols for characterizing novel drug candidates derived from this scaffold.

Part 1: Mechanism of Action & Therapeutic Rationale

A CCR2 antagonist developed from the 2-[trans-3-Aminocyclobutyl]propan-2-ol scaffold is designed to function as a competitive inhibitor at the receptor level. By binding to CCR2, likely within its seven-transmembrane domain, the antagonist physically prevents the endogenous ligand CCL2 from docking and activating the receptor.[1][10] This blockade disrupts the downstream signaling cascade, leading to a profound biological effect.

The core therapeutic principle is the inhibition of monocyte/macrophage recruitment. By blocking the CCL2/CCR2 axis, an antagonist can diminish the influx of these inflammatory cells into target tissues, thereby reducing the local production of pro-inflammatory cytokines, mitigating tissue damage, and potentially halting disease progression.[6]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inside Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates G_Protein G-Protein Activation (Gαi) CCR2->G_Protein Conformational Change Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling Migration Cell Migration & Chemotaxis Signaling->Migration Antagonist CCR2 Antagonist (e.g., derived from 2-[trans-3-Aminocyclobutyl] propan-2-ol scaffold) Antagonist->CCR2 Blocks Binding

Figure 1. CCR2 signaling and the antagonist's point of intervention.

Part 2: Key Experimental Protocols

The following protocols provide a robust framework for the in vitro and in vivo characterization of novel CCR2 antagonists derived from the 2-[trans-3-Aminocyclobutyl]propan-2-ol scaffold.

Protocol 1: In Vitro CCR2 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CCR2 receptor.

Rationale: This assay is the foundational step to confirm that the compound directly interacts with the target receptor and to quantify its binding potency. A radioligand competition assay is a gold-standard method that measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the receptor with high affinity.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human CCR2.

  • Radioligand: ¹²⁵I-labeled human CCL2 (PerkinElmer or equivalent).

  • Test Compound: Synthesized antagonist based on the scaffold, dissolved in DMSO.

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.

  • 96-well Filter Plates: Millipore Multiscreen or equivalent, with glass fiber filters.

  • Scintillation Counter: MicroBeta or TopCount.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO, followed by a further dilution into the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of Assay Buffer (for total binding) or a high concentration of a known non-radioactive CCR2 ligand (for non-specific binding).

    • 25 µL of diluted test compound.

    • 50 µL of ¹²⁵I-CCL2 diluted in assay buffer (final concentration ~0.1 nM).

    • 100 µL of cell membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Transfer the contents of the plate to the filter plate. Wash the wells rapidly 3-4 times with ice-cold wash buffer (Assay Buffer without BSA) using a cell harvester.

  • Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific)]).

    • Plot the % Inhibition against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Example Value for a Potent Compound
IC₅₀ Concentration for 50% inhibition of radioligand binding5.1 nM[11][12]
Ki Inhibition constant, a measure of binding affinity< 10 nM
Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)

Objective: To assess the functional ability of the test compound to inhibit CCL2-induced migration of CCR2-expressing cells.

Rationale: Binding to the receptor is not sufficient; a successful antagonist must also block its biological function. The chemotaxis assay directly measures the inhibition of directed cell movement, which is the primary physiological role of the CCL2/CCR2 axis.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_run Incubation & Analysis A 1. Culture THP-1 Monocytic Cells B 2. Starve cells in serum-free media A->B C 3. Pre-incubate cells with Test Compound or Vehicle (DMSO) B->C E 5. Add pre-incubated cells to upper chamber (insert) C->E D 4. Add CCL2 (chemoattractant) to lower chamber F Porous Membrane (e.g., 5 µm) G 6. Incubate for 2-4 hours at 37°C, 5% CO₂ H 7. Remove non-migrated cells from top of membrane G->H I 8. Stain migrated cells on underside of membrane H->I J 9. Quantify migrated cells (Microscopy or Plate Reader) I->J

Figure 2. General experimental workflow for a chemotaxis assay.

Materials:

  • Cells: THP-1 human monocytic cell line (ATCC TIB-202) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (R&D Systems or equivalent).

  • Test Compound: Dissolved in DMSO.

  • Assay Medium: RPMI-1640 + 0.5% BSA.

  • Chemotaxis System: 96-well chemotaxis plates with 5 µm pore size polycarbonate membranes (e.g., Corning Transwell or Neuro Probe ChemoTx).

  • Detection Reagent: Calcein-AM or similar fluorescent dye.

Procedure:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. Prior to the assay, wash and resuspend cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Incubation: Pre-incubate the cell suspension with various concentrations of the test compound or vehicle (DMSO control) for 30 minutes at 37°C.

  • Chamber Loading:

    • Lower Chamber: Add Assay Medium containing CCL2 (typically 10-50 ng/mL) to the lower wells of the chemotaxis plate. Include wells with Assay Medium only as a negative control.

    • Upper Chamber (Insert): Place the filter insert onto the lower wells. Add 50-100 µL of the pre-incubated cell suspension into the top of the insert.

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification:

    • After incubation, carefully remove the insert. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the cells that have migrated to the underside of the membrane. This can be done by:

      • Fluorescence: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.

      • Microscopy: Fix and stain the membrane (e.g., with Diff-Quik) and count the cells in several fields of view under a microscope.

  • Data Analysis:

    • Subtract the background migration (negative control wells) from all other readings.

    • Calculate the percentage inhibition of CCL2-induced migration for each compound concentration.

    • Plot the % Inhibition vs. log concentration and perform a non-linear regression to determine the functional IC₅₀.

Parameter Description Example Value for a Potent Compound
IC₅₀ Concentration for 50% inhibition of chemotaxis< 5 nM[13][14]
Protocol 3: In Vivo Pharmacodynamic Model - Thioglycolate-Induced Peritonitis

Objective: To evaluate the ability of the test compound to inhibit monocyte/macrophage recruitment in a live animal model of inflammation.

Rationale: An in vivo model is essential to confirm that the compound is effective within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). The thioglycolate peritonitis model is a well-established and acute model of sterile inflammation that results in a robust and quantifiable influx of monocytes.[2]

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Test Compound: Formulated in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration (e.g., 0.5% methylcellulose / 0.1% Tween-80 in water).

  • Inflammatory Stimulus: 3% Brewer's Thioglycollate Broth, sterile.

  • Wash Buffer: Ice-cold PBS + 2 mM EDTA.

  • Flow Cytometry Antibodies: Anti-CD45, Anti-CD11b, Anti-F4/80, Anti-Ly6C.

Procedure:

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

  • Dosing: Dose mice with the test compound (e.g., 1, 10, 30 mg/kg) or vehicle via the chosen route (e.g., oral gavage). Dosing time relative to the inflammatory challenge is critical and should be based on the compound's pharmacokinetic profile (typically 1-2 hours pre-challenge).

  • Induction of Peritonitis: Administer 1 mL of sterile 3% thioglycollate broth via intraperitoneal (i.p.) injection.

  • Cell Harvest: At a predetermined time point (e.g., 24 or 48 hours post-thioglycollate injection), euthanize the mice.

  • Peritoneal Lavage: Expose the peritoneal cavity and wash it with 5-10 mL of ice-cold Wash Buffer. Collect the peritoneal exudate fluid.

  • Cell Counting & Staining:

    • Count the total number of cells in the lavage fluid using a hemocytometer or automated cell counter.

    • Aliquot ~1 x 10⁶ cells per tube for flow cytometry staining.

    • Stain cells with a cocktail of fluorescently-labeled antibodies to identify inflammatory monocytes (e.g., CD45⁺, CD11b⁺, Ly6Cʰⁱᵍʰ).

  • Flow Cytometry: Acquire samples on a flow cytometer and analyze the data to determine the total number and percentage of different immune cell populations, particularly inflammatory monocytes.

  • Data Analysis:

    • Compare the total number of recruited monocytes in the compound-treated groups to the vehicle-treated group.

    • Calculate the percent inhibition of monocyte recruitment for each dose.

    • Determine the ED₅₀ (effective dose for 50% inhibition) if multiple doses are tested.

Parameter Description Expected Outcome
Total Peritoneal Cells Total number of immune cells recruited to the peritoneumSignificant reduction in treated vs. vehicle group
Inflammatory Monocytes Number of CD11b⁺Ly6Cʰⁱᵍʰ cellsDose-dependent reduction in treated groups
ED₅₀ Dose achieving 50% inhibition of monocyte influx< 30 mg/kg for a potent compound

Conclusion

The 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride scaffold provides a valuable chemical framework for the development of next-generation CCR2 antagonists. Its rigid cyclobutyl core offers a platform for precise structural modifications aimed at optimizing potency, selectivity, and drug-like properties. The successful translation of such a compound from a chemical concept to a therapeutic candidate hinges on rigorous and systematic evaluation. The protocols detailed in this guide—from fundamental binding assays to functional cellular and in vivo models—provide the essential tools for researchers to characterize novel antagonists, validate their mechanism of action, and build a compelling data package for further preclinical and clinical development. While clinical trials with CCR2 antagonists have yielded mixed results, the immense therapeutic potential in a multitude of diseases ensures that targeting this pathway remains a high-priority endeavor in drug discovery.[7][15]

References

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. Available from: [Link]

  • What are CCR2 antagonists and how do they work? News-Medical.net. Available from: [Link]

  • Role of CCR2 in inflammatory conditions of the central nervous system. Journal of Neuroinflammation. Available from: [Link]

  • Role of CCR2 in inflammatory conditions of the central nervous system. PubMed. Available from: [Link]

  • Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders. Recent Patents on Inflammation & Allergy Drug Discovery. Available from: [Link]

  • CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Royal Society of Chemistry. Available from: [Link]

  • Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs. Available from: [Link]

  • CCR2 antagonists used in completed human trials, with the drug and dosing characteristics and the pathology of interest investigated in each trial. ResearchGate. Available from: [Link]

  • Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular Pharmacology. Available from: [Link]

  • Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. Available from: [Link]

  • Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. Journal of Immunological Methods. Available from: [Link]

  • In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration. Magnetic Resonance in Medicine. Available from: [Link]

  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Available from: [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget. Available from: [Link]

  • CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study. Diabetes, Obesity and Metabolism. Available from: [Link]

  • The inhibition of CCR2 to modify the microenvironment in pancreatic cancer mouse model and to support the profiling of the CCR2 inhibitor CCX872-B in patients. ASCO Publications. Available from: [Link]

  • Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Vaccine. Available from: [Link]

  • Overall survival in a trial of orally administered CCR2 inhibitor CCX872 in locally advanced/metastatic pancreatic cancer: Correlation with blood monocyte counts. ASCO Publications. Available from: [Link]

  • Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology. Available from: [Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype. Proteomics - Clinical Applications. Available from: [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • trans-2-(3-aminocyclobutyl)propan-2-ol;hydrochloride. CATO. Available from: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available from: [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available from: [Link]

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Application

analytical methods for characterizing substituted aminocyclobutanes

Application Note: Advanced Analytical Characterization of Substituted Aminocyclobutanes Introduction & Mechanistic Context Substituted aminocyclobutanes are rapidly emerging as privileged, sp³-rich scaffolds in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of Substituted Aminocyclobutanes

Introduction & Mechanistic Context

Substituted aminocyclobutanes are rapidly emerging as privileged, sp³-rich scaffolds in modern drug discovery. They offer unique conformational restriction, improved metabolic stability, and enhanced pharmacokinetic profiles compared to their flat, aromatic counterparts[1]. However, characterizing these strained, four-membered ring systems presents distinct analytical challenges.

Unlike planar rings, the cyclobutane ring rapidly interconverts between puckered ("butterfly") conformations to minimize torsional strain[2]. Consequently, assigning relative stereochemistry (cis/trans relationships), mapping ring puckering, and determining enantiomeric purity requires a robust, orthogonal analytical strategy. This guide details a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral Chromatography, and X-ray crystallography to definitively characterize substituted aminocyclobutanes.

Workflow A Substituted Aminocyclobutanes B 1D/2D NMR Spectroscopy (Relative Stereochem) A->B Structural Elucidation C Chiral HPLC/SFC (Enantiomeric Purity) B->C Isomer Separation D X-Ray Crystallography (Absolute Config) C->D Final Validation

Fig 1. Sequential analytical workflow for aminocyclobutane characterization.

NMR Spectroscopy: Elucidating Relative Stereochemistry and Conformation

Causality & Theoretical Grounding: The structural elucidation of aminocyclobutanes relies heavily on the orientation-dependence of scalar couplings and through-space dipole-dipole interactions. Because the cyclobutane ring puckers, substituents adopt pseudo-axial or pseudo-equatorial positions. While the energy barrier for ring inversion is low, bulky substituents (such as a Boc-protected amine) often lock the ring into a preferred conformation[2].

In ¹H NMR, standard ³J(HH) vicinal coupling constants are notoriously ambiguous in cyclobutanes due to this puckering effect. However, ⁴J(HH) cross-ring couplings (W-coupling) are highly diagnostic: ⁴J(eq-eq) is typically ~5 Hz, whereas ⁴J(ax-ax) is ~0 Hz[3]. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is essential for distinguishing cis and trans diastereomers by identifying spatially proximate protons (< 5 Å) regardless of bond connectivity[4].

Protocol: High-Resolution NMR Acquisition & Self-Validation

  • Sample Preparation: Dissolve 10–15 mg of the highly pure aminocyclobutane in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR at ≥400 MHz (298 K, 16–64 scans, 2-second relaxation delay) and ¹³C NMR (proton-decoupled, ≥1024 scans)[4].

  • 2D Correlation (Self-Validation Step): Run an HSQC experiment to map directly bonded ¹H-¹³C pairs. This validates the 1D assignments, resolves overlapping proton signals, and ensures no carbon backbone misassignments occur.

  • Stereochemical Assignment: Acquire a 2D NOESY spectrum (mixing time: 300–500 ms). Map the cross-peaks between the ring protons and the substituent protons. A strong NOE between the C1 and C3 protons on the same face of the ring definitively confirms a cis relationship.

Table 1: Diagnostic NMR Parameters for Aminocyclobutanes

ParameterCis-Isomer CharacteristicTrans-Isomer CharacteristicAnalytical Value
³J(HH) Vicinal 7.0 – 10.0 Hz5.0 – 8.0 HzOften overlapping; low diagnostic value alone.
⁴J(HH) W-Coupling ~0 Hz (ax-ax)~5 Hz (eq-eq)High diagnostic value for locked puckered rings.
NOESY Cross-peaks Strong 1,3-diaxial interactionAbsent 1,3-diaxial interactionDefinitive proof of relative stereochemistry.
¹³C Chemical Shift Upfield shift (steric compression)Downfield shiftCorroborates NOESY assignments.

Chiral Chromatography (HPLC/SFC): Resolving Enantiomeric Excess (ee)

Causality & Theoretical Grounding: Once relative stereochemistry is established, determining the enantiomeric purity of the specific diastereomer is critical, as enantiomers can exhibit drastically different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard[5].

A major challenge in analyzing basic aminocyclobutanes is peak tailing caused by secondary interactions between the basic amine group and residual acidic silanols on the silica support of the CSP. To counteract this, a basic modifier (e.g., 0.1% Diethylamine, DEA) must be added to the mobile phase. DEA competitively binds to the silanols, ensuring sharp, symmetrical peaks and accurate integration[6].

Chiral_Logic Start Initial Screen: Polysaccharide CSP Tailing Peak Tailing Observed? Start->Tailing Add_DEA Add Basic Modifier (e.g., 0.1% DEA) Tailing->Add_DEA Yes Resolution Is Resolution (Rs) > 1.5? Tailing->Resolution No Add_DEA->Resolution Optimize Adjust Co-solvent (EtOH/MeOH) or Temp Resolution->Optimize No Success Validated Chiral Method Resolution->Success Yes Optimize->Resolution

Fig 2. Decision matrix for optimizing chiral chromatographic separation of amines.

Protocol: Chiral HPLC Method Development

  • Column Selection: Begin screening with an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane/Ethanol (80:20 v/v). Add 0.1% v/v Diethylamine (DEA) to both solvents to suppress silanol interactions[6].

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline stabilizes (typically 30–45 minutes).

  • Sample Injection: Inject 5–10 µL of the sample (dissolved in the mobile phase at ~1 mg/mL).

  • Detection & Validation: Monitor via UV absorbance (e.g., 210 nm or 254 nm). Self-Validation Step: Always inject a racemic mixture first to prove that the method can baseline-resolve the enantiomers (Rs > 1.5). Only then should you inject the enantioenriched sample to calculate the enantiomeric excess (ee).

Table 2: Chiral HPLC Optimization Matrix for Aminocyclobutanes

VariableAdjustmentExpected Chromatographic Effect
Mobile Phase Modifier Add 0.1% DEAEliminates peak tailing; improves resolution and theoretical plates.
Alcohol Co-solvent Switch EtOH to MeOHAlters chiral recognition mechanism; can reverse elution order.
Temperature Decrease from 25°C to 15°CIncreases retention time; often enhances chiral stereoselectivity.
Flow Rate Decrease to 0.5 mL/minFlattens the van Deemter curve; slightly improves baseline resolution.

Absolute Configuration: X-Ray Crystallography

While NMR and Chiral HPLC provide relative stereochemistry and enantiomeric purity, respectively, the absolute configuration must ultimately be anchored by X-ray crystallography or Vibrational Circular Dichroism (VCD). For crystalline aminocyclobutane derivatives (often prepared as HCl salts or heavy-atom derivatives like p-bromobenzoates), anomalous dispersion in single-crystal X-ray diffraction provides definitive 3D spatial coordinates, validating the entire analytical workflow[2].

References

  • Source: acs.
  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Source: nih.
  • Source: mdpi.
  • Source: benchchem.

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Method

Application Notes and Protocols for the Purification of Aminocyclobutyl Hydrochloride Salts

Introduction: The Critical Role of Purity for Cyclobutane Scaffolds in Research The cyclobutane motif is a cornerstone in modern medicinal chemistry. Its rigid, puckered conformation provides a unique three-dimensional a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Cyclobutane Scaffolds in Research

The cyclobutane motif is a cornerstone in modern medicinal chemistry. Its rigid, puckered conformation provides a unique three-dimensional architecture that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile when appropriately incorporated.[1][2] Aminocyclobutyl derivatives, in particular, are valuable building blocks for creating sterically constrained molecules, a popular design principle in drug discovery.[3]

The formation of hydrochloride salts is a standard pharmaceutical strategy to enhance the stability and aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[4] However, synthetic routes leading to these valuable intermediates can introduce a variety of impurities, including unreacted starting materials, reaction by-products, inorganic salts, and residual solvents.[5][6] The presence of these impurities, even at trace levels, can compromise the safety and efficacy of the final compound, making robust purification an indispensable step in the development process.[7]

This guide provides a comprehensive overview of field-proven purification techniques for aminocyclobutyl hydrochloride salts, moving beyond simple procedural lists to explain the underlying principles and strategic decision-making required for success.

Foundational Step: Impurity Profiling

Before any purification attempt, it is critical to understand the nature and quantity of the impurities present. This "impurity profiling" step informs the selection of the most effective purification strategy. According to International Council for Harmonisation (ICH) guidelines, impurities present at levels above 0.1% should generally be identified and quantified.[5][7]

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers structural information about the main compound and any significant impurities.

Table 1: Common Impurity Classes in Aminocyclobutyl Hydrochloride Salt Synthesis

Impurity Class Common Examples Typical Source Recommended Initial Approach
Organic (Process-Related) Unreacted starting materials, penultimate intermediates, coupling reagents. Incomplete reaction or side reactions during synthesis.[6] Recrystallization, Chromatography (as free base).
Organic (Degradation) Oxidation products, polymeric materials. Exposure to air, light, or heat.[8] Recrystallization with activated charcoal.
Inorganic Salts Sodium chloride (NaCl), Sodium sulfate (Na₂SO₄). Reagents used in synthesis or workup (e.g., quenching, drying).[6] Recrystallization (exploiting differential solubility in organic/aqueous mixtures).

| Residual Solvents | Dichloromethane, Ethyl Acetate, Isopropanol. | Solvents used in reaction or workup.[6] | Drying under high vacuum, potentially with gentle heating. |

Selecting Your Purification Strategy: A Logic-Based Approach

The optimal purification technique depends on the impurity profile, the scale of the synthesis, and the required final purity. The following workflow provides a decision-making framework.

G start Crude Aminocyclobutyl HCl Salt hplc Analyze Purity by HPLC/LC-MS start->hplc is_pure Purity > 98%? hplc->is_pure is_colored Is the solid colored? is_pure->is_colored No end_node Pure Product is_pure->end_node Yes main_impurity What is the main impurity? is_colored->main_impurity No recryst_charcoal Recrystallization with Activated Charcoal is_colored->recryst_charcoal Yes non_polar Non-polar organic? main_impurity->non_polar polar Polar organic / starting material? main_impurity->polar inorganic Inorganic salts? main_impurity->inorganic wash Solvent Washing / Trituration non_polar->wash chromatography Chromatography (as free base) polar->chromatography recryst_simple Recrystallization inorganic->recryst_simple wash->hplc recryst_charcoal->hplc recryst_simple->hplc recrystallization_label Recrystallization chromatography->hplc

Caption: Decision workflow for selecting a purification method.

Technique 1: Recrystallization

Recrystallization is the most effective and widely used technique for purifying crystalline hydrochloride salts.[9] It relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system, particularly with changes in temperature. For amine hydrochlorides, which are highly polar, solvent systems are typically mixtures of an alcohol (like isopropanol or ethanol) and water.[4]

Expertise & Causality:

  • Why Alcohol/Water? Alcohols can dissolve the salt at elevated temperatures, while water helps solubilize highly polar inorganic impurities. The anti-solvent property of the alcohol upon cooling helps to crash out the desired organic salt, leaving impurities behind in the mother liquor.

  • Cooling Rate: A slow cooling rate is crucial as it promotes the growth of larger, more ordered crystals.[4] This slow growth is selective, excluding impurity molecules from the crystal lattice, resulting in higher purity. Rapid cooling often traps impurities and leads to smaller, less pure crystals.

Protocol: Cooling Crystallization from Isopropanol/Water

This protocol is adapted from a standard procedure for amine hydrochloride salts.[4]

  • Solubility Testing (Microscale): In a small vial, test the solubility of ~20 mg of your crude salt in various ratios of isopropanol (IPA)/water (e.g., 9:1, 5:1 v/v) at room temperature and with heating. The ideal system dissolves the compound when hot but shows low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude aminocyclobutyl hydrochloride salt and the chosen IPA/water solvent system. Heat the mixture to 60-70 °C with stirring until all solids are completely dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight of your compound) of activated charcoal.[9] Swirl and heat the mixture for 5-10 minutes.

  • Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-5 °C) to maximize crystal formation.

  • Maturation: Hold the resulting slurry at the cold temperature for 2-4 hours to ensure crystallization is complete.[4]

  • Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold IPA/water solvent mixture to remove residual impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Table 2: Troubleshooting Recrystallization

Problem Possible Cause Recommended Solution
"Oiling Out" The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[9] Add more solvent to the hot mixture. Reheat until a clear solution is obtained, then cool again slowly.
No Crystals Form Solution is not saturated enough; compound is too soluble even when cold. Reduce the volume of the solvent by boiling some off. Try adding an anti-solvent (e.g., more IPA or cold diethyl ether) dropwise. Scratch the inside of the flask with a glass rod.
Poor Recovery Too much solvent was used; compound is partially soluble in the cold solvent. Concentrate the mother liquor and cool it again to recover a second crop of crystals (note: this crop may be less pure).

| Product Still Impure | Ineffective solvent system; cooling was too rapid. | Re-recrystallize from a different solvent system. Ensure the cooling process is slow and undisturbed. |

Technique 2: Chromatography of the Free Base

Direct chromatography of highly polar hydrochloride salts on standard silica gel can be problematic, often resulting in poor separation and streaking. A far more reliable strategy involves neutralizing the salt to its free amine form, purifying the less polar free base via standard column chromatography, and then reforming the pure hydrochloride salt.[10][11]

Expertise & Causality: This multi-step approach works because the free amine is significantly less polar than its hydrochloride salt. This change in polarity allows it to interact effectively with the silica gel stationary phase and be eluted with common organic solvent systems (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), enabling separation from other organic impurities.

G start Impure HCl Salt in Water basify Adjust to pH > 10 with aq. NaOH or Na2CO3 start->basify extract Extract with Organic Solvent (e.g., EtOAc, DCM) basify->extract dry Dry Organic Layer (Na2SO4), Filter, Concentrate extract->dry free_base Crude Free Base dry->free_base chromatography Silica Gel Column Chromatography free_base->chromatography pure_fractions Combine Pure Fractions & Concentrate chromatography->pure_fractions pure_base Pure Free Base pure_fractions->pure_base dissolve Dissolve in Anhydrous Solvent (e.g., Ether, Dioxane) pure_base->dissolve add_hcl Add HCl Solution (e.g., 4M HCl in Dioxane) dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate isolate Filter, Wash with Cold Solvent, & Dry Under Vacuum precipitate->isolate end_node Pure HCl Salt isolate->end_node

Caption: Workflow for purification via the free base form.

Protocol: Free Base Purification and Salt Reformation
  • Neutralization: Dissolve the crude aminocyclobutyl hydrochloride salt in water. Cool the solution in an ice bath and slowly add an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Column Chromatography: Purify the crude free amine using silica gel column chromatography with an appropriate eluent system (determined by TLC analysis).

  • Salt Formation: Combine the fractions containing the pure free amine and remove the solvent in vacuo. Dissolve the purified amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl) until precipitation is complete.[12]

  • Isolation: Collect the pure hydrochloride salt by filtration, wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) to remove excess HCl, and dry under vacuum.[12]

Additional Purification Techniques

Solvent Washing / Trituration

A simple and rapid method for removing less polar impurities. If the main impurity is known to be soluble in a solvent in which the hydrochloride salt is insoluble (e.g., hexane, diethyl ether, or ethyl acetate), the crude salt can be vigorously stirred as a slurry in that solvent. The solid is then filtered, washed, and dried. This is an excellent first-pass cleanup technique.[11]

Ion-Exchange Chromatography

This technique separates molecules based on their net charge and is well-suited for purifying salts.[13] The aminocyclobutyl hydrochloride (a cation) can be loaded onto a cation-exchange resin. Impurities that are neutral or anionic will wash through. The desired compound is then eluted by using a buffer with a high salt concentration or a different pH to disrupt the ionic interaction. This method is particularly useful for removing other charged impurities or for large-scale purifications.[14]

Purity Verification

After purification, the purity of the final product must be confirmed.

  • HPLC/UPLC: Should show a single major peak (>98-99%).

  • NMR (¹H and ¹³C): Should show clean signals corresponding to the desired structure with no significant impurity signals.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of aminocyclobutyl hydrochloride salts is a critical process that directly impacts the quality and reliability of research and drug development outcomes. A systematic approach, beginning with impurity profiling, allows for the rational selection of a purification strategy. While recrystallization remains the primary and most powerful tool for these polar salts, a comprehensive understanding of alternative methods like free-base chromatography and solvent washing provides the flexibility needed to tackle more challenging purification scenarios. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity materials for their downstream applications.

References

  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Al-Harrasi, A. et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.
  • Mykhailiuk, P. K. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • Wouters, J. et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
  • D'Acquarica, I. et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Porcs-Makkay, M. et al. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Journal of University of Shanghai for Science and Technology. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • YMC Taiwan Co., Ltd. CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFICATION OF BIOLOGICS.
  • Zaworotko, M. J. et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Hanbon. Small Molecule Purification.
  • Kdpharmagroup. Purification Technologies Small Molecules.
  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • ResearchGate. (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Available at: [Link]

  • Scientific Research. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
  • IJRAR.org. Impurity Profiling And Degradation Study: A Review.
  • ResearchGate. A Review on Impurity Profiling and its Regulatory Aspects-An Important and Necessary Tool in Stability Studies. Available at: [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]

  • ResearchGate. What is the biggest challenge you have faced when purifying proteins in bulk??. Available at: [Link]

  • Google Patents. Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Thermo Fisher Scientific. Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions.
  • Benchchem. Overcoming challenges in the purification of 1-Aminoethanol.
  • Davis, J. H. et al. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. Available at: [Link]

  • Pharmaceutical Technology. Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Available at: [Link]

  • Google Patents. Process of preparing a monobasic salt of a secondary amine.
  • Benchchem. Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride.

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Application

in vitro assay development for 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride

Application Notes & Protocols for In Vitro Assay Development Topic: A Strategic Framework for the In Vitro Characterization of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride Abstract The early-stage assessment of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for In Vitro Assay Development

Topic: A Strategic Framework for the In Vitro Characterization of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride

Abstract

The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery.[1] This document provides a comprehensive strategic framework for the initial in vitro characterization of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride (CAS No: 2058249-61-7[2]), a small molecule with limited publicly available biological data.[3] As the specific molecular target is not presumed, this guide emphasizes a phased, empirically-driven approach, beginning with foundational characterization and broad phenotypic screening, and culminating in a hypothetical example of target-specific assay development. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to determine a compound's cytotoxic profile and uncover its potential therapeutic activities, thereby enabling informed decisions for further investigation.[4]

Introduction: The Challenge of Novel Compound Characterization

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a synthetic small molecule featuring a cyclobutyl core, an amino group, and a tertiary alcohol. Its structure does not immediately implicate a specific, high-affinity biological target, making a target-agnostic, or phenotypic, discovery approach a logical starting point.[5] The primary goals of an initial in vitro assay cascade for such a compound are to:

  • Establish a safe, non-cytotoxic concentration range for subsequent biological assays.

  • Identify any observable, dose-dependent cellular phenotype.

  • Utilize phenotypic hits to inform target deconvolution strategies.

  • Develop and validate target-specific assays to confirm the mechanism of action (MoA).[6]

This document outlines a workflow that respects this discovery sequence, providing both the strategic rationale and detailed protocols necessary for execution.

Foundational Compound Management & Quality Control

Before initiating biological assays, it is imperative to establish the quality, solubility, and stability of the test compound. Inaccurate assumptions at this stage can lead to artifactual results and a lack of reproducibility.[7]

ParameterMethodRationale & Deliverable
Identity & Purity LC-MS, qNMRConfirms the correct molecular weight and structural integrity. Purity should be >95% to avoid confounding effects from impurities.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the maximum soluble concentration in aqueous buffers and DMSO. Essential for preparing accurate stock solutions and avoiding compound precipitation in assays.
Stability LC-MS analysis over time in assay bufferAssesses compound stability under typical assay conditions (e.g., 37°C, presence of media components). Degradation can lead to a loss of potency or the emergence of active metabolites.

Phase I: Cytotoxicity Profiling

The first biological assessment should always be a measure of general cytotoxicity.[8] This step is critical for distinguishing true pharmacological effects from those caused by cell death and for establishing a working concentration range for all subsequent experiments.[4]

Protocol 3.1: MTT Assay for General Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Materials:

  • HeLa cells (or other relevant, robust cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride (Test Compound)

  • DMSO (Vehicle)

  • Doxorubicin (Positive Control for cytotoxicity)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial 10-point, 3-fold dilution series in complete medium to create dosing solutions (e.g., from 100 µM down to 5 nM final concentration). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Prepare vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin at 10 µM) wells.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells (n=3 for each condition).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Development:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Add 100 µL of Solubilization Buffer to each well.

    • Gently pipette to mix and dissolve the formazan crystals.

    • Incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance (media-only wells).

  • Normalize the data by setting the vehicle-treated wells to 100% viability.

  • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

A Strategic Workflow for Target Discovery and Validation

For a novel compound, a structured workflow is essential to move from an unknown MoA to a validated target. This involves broad screening to find a biological effect, followed by focused experiments to identify the molecular mechanism.

Assay_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanistic Validation Compound_QC Compound QC (Purity, Solubility) Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Compound_QC->Cytotoxicity Establish non-toxic concentration range Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Cytotoxicity->Phenotypic_Screen Select sub-toxic concentrations Target_ID Target Identification (e.g., Affinity Chromatography, Transcriptomics) Phenotypic_Screen->Target_ID Identified Phenotype (e.g., Neurite Outgrowth) Biochemical_Assay Biochemical Assay (e.g., Radioligand Binding) Target_ID->Biochemical_Assay Hypothesized Target (e.g., DAT) Functional_Assay Cell-Based Functional Assay (e.g., Neurotransmitter Uptake) Biochemical_Assay->Functional_Assay Confirm Target Engagement Validation Assay Validation (Z', S/B, IC50) Functional_Assay->Validation Validate functional consequences Uptake_Mechanism cluster_cell Cell Membrane DAT Dopamine Transporter (DAT) Active Site DA_in Dopamine (Intracellular) DA_out Dopamine (Extracellular) DA_out->DAT:port Uptake Test_Compound Test Compound (Inhibitor) Test_Compound->DAT:port Inhibition Cell Cell Interior Validation_Workflow cluster_val Assay Validation Protocol Optimization Assay Optimization (Reagent concentration, Incubation times) Plate_Uniformity Plate Uniformity Test (Signal distribution) Optimization->Plate_Uniformity Performance_Metrics Calculate Performance Metrics (Z', S/B) Plate_Uniformity->Performance_Metrics Dose_Response Dose-Response Confirmation (Reference compounds) Performance_Metrics->Dose_Response Reproducibility Assess Reproducibility (Inter- & Intra-assay precision) Dose_Response->Reproducibility Final_SOP Finalize Standard Operating Procedure (SOP) Reproducibility->Final_SOP

Caption: A typical workflow for in vitro assay validation.

Key Validation Parameters

The following table summarizes critical parameters for assay validation, with acceptable criteria for a robust high-throughput screen (HTS) or lead optimization assay.

ParameterFormula / DefinitionAcceptance CriteriaReference
Z-Factor (Z') 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]Z' > 0.5
Signal-to-Background (S/B) μ_pos / μ_negS/B > 3
Intra-assay Precision Coefficient of Variation (%CV) of replicates within a single plate.%CV < 15%
Inter-assay Precision %CV of the same sample measured across multiple independent experiments.%CV < 20%
IC₅₀ Reproducibility Fold-variation of IC₅₀ values for a reference compound across multiple runs.< 3-fold variation

(σ = standard deviation, μ = mean, pos = positive control, neg = negative control)

Conclusion

The development of in vitro assays for a novel compound like 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride requires a systematic and logical progression from general characterization to specific mechanistic studies. By first establishing a cytotoxicity profile, researchers can confidently screen for biological phenotypes. A confirmed phenotype then provides the crucial starting point for target deconvolution and the subsequent development of specific biochemical and functional assays as demonstrated in our hypothetical example. Adherence to rigorous validation standards ensures that the resulting data is reliable and can effectively guide the progression of a potential therapeutic candidate through the drug discovery pipeline.

References

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
  • Stander, B. A., et al. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed.
  • Hassler, M., et al. (2015, October 15). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PubMed.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Biotecore. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy.
  • RCSB PDB. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Oxford Academic. (2013). 1.3 In vitro and in vivo testing of new compounds.
  • Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development.
  • CATO. trans-2-(3-aminocyclobutyl)propan-2-ol;hydrochloride.
  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PubChemLite. 2-(3-aminocyclobutyl)propan-2-ol (C7H15NO).
  • PubMed. (2006, July 27). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol.

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Method

Application Note: Sp3-Enrichment and Pharmacokinetic Optimization Using 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride

Executive Summary The transition from flat, two-dimensional aromatic scaffolds to three-dimensional, sp3-enriched architectures is a proven strategy for reducing attrition rates in clinical drug development[1]. Within th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic scaffolds to three-dimensional, sp3-enriched architectures is a proven strategy for reducing attrition rates in clinical drug development[1]. Within this paradigm, the cyclobutane ring has emerged as a highly valuable structural motif. This application note provides a comprehensive guide for medicinal chemists on utilizing 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride as a core building block. By detailing the mechanistic rationale, analog design strategies, and self-validating synthetic protocols, this guide serves as a blueprint for optimizing the pharmacokinetic (PK) and physicochemical properties of novel drug candidates.

Rationale: The Cyclobutane Advantage in Drug Design

When designing analogs, the selection of the core scaffold dictates the molecule's trajectory through biological systems. The incorporation of the 2-[trans-3-Aminocyclobutyl]propan-2-ol moiety offers three distinct mechanistic advantages:

  • Conformational Rigidity & Vector Projection: The puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule[2]. The trans-stereochemistry ensures that the primary amine and the bulky tertiary alcohol are projected in opposite directions (pseudo-equatorial), minimizing internal steric clashes while precisely directing pharmacophores into target binding pockets.

  • Metabolic Shielding: Linear alkyl chains are highly susceptible to CYP450-mediated oxidation due to exposed α -protons. The cyclobutane ring removes these liabilities. Furthermore, the tertiary alcohol (propan-2-ol group) is inherently resistant to oxidation compared to primary or secondary alcohols, drastically increasing the metabolic half-life of the compound[2].

  • Enhanced Solvation: The 3D nature of the cyclobutane ring disrupts the planar crystal packing often seen in aromatic compounds, lowering the melting point and improving aqueous solubility[3]. The tertiary alcohol acts as a potent hydrogen bond donor and acceptor, further enhancing solvation without adding excessive lipophilicity.

MetabolicAdvantage A Linear Alkyl Amine (High Flexibility) B Rapid CYP450 Oxidation A->B C High Clearance (Poor PK) B->C D trans-3-Aminocyclobutyl propan-2-ol (Rigid & Shielded) E Steric Shielding & No alpha-Protons D->E F Metabolic Stability (Improved PK) E->F

Figure 1: Pharmacokinetic advantages of cyclobutane incorporation over linear alkyl chains.

Physicochemical Profiling

To illustrate the impact of this building block, the following table summarizes the quantitative physicochemical shifts observed when replacing a standard linear alkyl amine (isopropylamine) with the trans-3-aminocyclobutyl-propan-2-ol scaffold during hit-to-lead optimization.

ParameterLinear Analog (Isopropylamine derivative)Cyclobutane Analog (trans-3-Aminocyclobutyl...)Causality / Rationale
Fraction sp3 (Fsp3) 0.250.55Incorporation of the 4-membered ring increases saturation, correlating with higher clinical success rates[1].
LogD (pH 7.4) 2.82.1The puckered cyclobutane conformation shields lipophilic surface area, reducing overall lipophilicity[3].
HLM Clearance 45.2 µL/min/mg12.4 µL/min/mgRemoval of metabolically labile α -protons and steric shielding by the tertiary alcohol prevents rapid CYP450 oxidation[2].
Aqueous Solubility 25 µg/mL>150 µg/mLDisruption of crystal packing (reduced planarity) and the presence of the tertiary alcohol enhance aqueous solvation[3].

Analog Generation: Synthetic Workflows

The primary amine of this building block serves as a versatile handle for diversification. Below is the logical workflow for generating distinct classes of analogs.

SyntheticWorkflow SM 2-[trans-3-Aminocyclobutyl] propan-2-ol HCl Base Freebasing (DIPEA) SM->Base Step 1: Neutralization Path1 Amide Coupling (HATU, R-COOH) Base->Path1 Route A Path2 Reductive Amination (STAB, R-CHO) Base->Path2 Route B Path3 SNAr Reaction (Ar-F, Heat) Base->Path3 Route C Prod1 Amide Analogs Path1->Prod1 Prod2 Alkyl Amine Analogs Path2->Prod2 Prod3 Aryl Amine Analogs Path3->Prod3

Figure 2: Divergent synthetic workflow for generating analogs from the cyclobutane core.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols integrate causality (explaining why specific reagents are chosen) and self-validation (in-process checks to guarantee success before proceeding).

Protocol A: Synthesis of Amide Analogs via HATU Coupling

Objective: Couple the sterically hindered cyclobutane amine with a diverse library of carboxylic acids to generate neutral, sp3-enriched drug candidates.

Materials:

  • 2-[trans-3-Aminocyclobutyl]propan-2-ol HCl (1.0 eq)

  • Carboxylic acid pharmacophore (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

  • Preparation & Freebasing: In an oven-dried flask, suspend the amine hydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic primary amine. A 3.0 eq excess of DIPEA ensures complete freebasing, deprotonates the incoming carboxylic acid, and maintains the basic environment required for HATU activation.

  • Activation: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal volume of DMF. Stir for 10 minutes.

    • Causality: Pre-activation minimizes side reactions with the amine. HATU is specifically chosen over EDC/HOBt because it forms a highly reactive HOAt ester, which is necessary to overcome the steric hindrance of the cyclobutane ring.

  • Coupling: Transfer the activated acid solution to the amine mixture. Stir at room temperature under nitrogen.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LCMS.

    • Validation Check: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of the amine mass ( [M+H]+=130.1 ) and the emergence of the product mass. If unreacted amine persists, add an additional 0.2 eq of HATU/Acid.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×15 mL).

  • Aqueous Washing (Self-Validation): Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) followed by brine (10 mL).

    • Validation Check: Spot the organic layer on a TLC plate (10% MeOH in DCM) and stain with Ninhydrin. The absence of a purple spot confirms that all unreacted primary amine and residual DMF have been successfully partitioned into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography to afford the pure amide analog.

Protocol B: Reductive Amination for Alkyl Analogs

Objective: Synthesize secondary amine analogs to retain molecular basicity while introducing new functional vectors.

Materials:

  • 2-[trans-3-Aminocyclobutyl]propan-2-ol HCl (1.0 eq)

  • Aldehyde derivative (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Procedure:

  • Imine Formation: Suspend the amine HCl salt (1.0 eq) in anhydrous DCE. Add TEA (1.1 eq) to liberate the free base. Add the aldehyde (1.05 eq) and stir at room temperature for 2 hours.

    • Causality: DCE is the optimal solvent for STAB reductions. TEA is preferred over DIPEA here to minimize steric bulk during the delicate imine condensation step.

  • In-Process Control (Self-Validation): Withdraw an aliquot for IR spectroscopy or LCMS.

    • Validation Check: Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the formation of the imine intermediate.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise.

    • Causality: STAB is a mild hydride source that selectively reduces the imine without reducing unreacted aldehydes, preventing the formation of unwanted primary alcohol byproducts.

  • Completion & Workup: Stir for an additional 4 hours at room temperature. Quench with 1N NaOH (10 mL) to destroy excess hydride. Extract with DCM ( 2×10 mL).

  • Validation Check: Perform TLC (UV active and Ninhydrin stain). The product should appear as a new secondary amine spot, which typically stains a distinct color (e.g., orange/brown) compared to the primary amine's deep purple.

  • Isolation: Dry the combined organics over MgSO4​ , concentrate, and purify via reverse-phase preparative HPLC.

References[1] Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19827778/[2] Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7540356/[3] Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322384/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Testing of Aminocyclobutyl Hydrochloride Salts

Welcome to the technical support center for the stability testing of aminocyclobutyl hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of aminocyclobutyl hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forced degradation studies for this unique class of compounds. The inherent strain of the cyclobutyl ring and the reactivity of the amine functional group present specific challenges that require a nuanced approach. This document provides in-depth, experience-driven answers and troubleshooting strategies to guide your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the stress testing of aminocyclobutyl hydrochloride salts.

Q1: What is the primary goal of a forced degradation study for an aminocyclobutyl hydrochloride salt?

A forced degradation or stress testing study is an essential component of drug development designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability studies.[1][2] The core objectives for an aminocyclobutyl HCl salt are:

  • Identify Degradation Pathways: To understand the likely chemical transformations the molecule undergoes under stress. This includes potential ring-opening of the cyclobutyl moiety, reactions of the amine, or hydrolysis.[1][3]

  • Elucidate Degradant Structures: To characterize the chemical structures of the degradation products formed. This is critical for assessing potential toxicity.[2]

  • Develop and Validate Stability-Indicating Methods: To ensure the analytical method, typically HPLC, can accurately separate and quantify the intact API from all potential degradation products, process impurities, and excipients.[1][4] This proves the method is "stability-indicating."

  • Inform Formulation and Packaging Development: Understanding the molecule's liabilities (e.g., sensitivity to light or moisture) helps in designing a stable formulation and selecting appropriate packaging.[1][3]

Q2: Why are these compounds often formulated as hydrochloride salts, and how does this impact stability?

The amine group in the aminocyclobutyl moiety is basic and is often converted to a hydrochloride (HCl) salt for several key reasons:

  • Enhanced Solubility: HCl salts are typically more water-soluble than their corresponding free base forms, which is advantageous for formulation and bioavailability.[5]

  • Improved Stability: The protonated amine in the salt form is significantly less susceptible to oxidation because the nitrogen's lone pair of electrons is unavailable for reaction.[6] The free base form, in contrast, can be readily oxidized.

  • Handling and Crystallinity: Salts often have better solid-state properties, such as higher melting points and improved crystallinity, making them easier to handle and purify during manufacturing.

However, the salt form introduces specific stability considerations. The most critical is disproportionation , where the salt reverts to the free base and hydrochloric acid. This can be triggered by moisture, high temperatures, or interaction with alkaline excipients in a formulation.[7] Any degradation study must therefore consider whether the degradation is proceeding from the salt itself or from the more reactive free base formed in situ.

Q3: What is a suitable target for the extent of degradation in these studies?

While no single rule applies to all molecules, the industry-accepted range for optimal degradation is 5-20% of the active pharmaceutical ingredient.[4]

  • Why this range? Degrading less than 5% may not generate sufficient quantities of degradants to be reliably detected and characterized by analytical methods. Degrading more than 20% risks over-stressing the molecule, leading to the formation of secondary or tertiary degradation products that are not relevant to the actual shelf-life conditions of the drug.[4] The primary goal is to generate the likely primary degradants without convoluting the analysis.[1][8]

Q4: What are the primary analytical techniques for monitoring the stability of aminocyclobutyl HCl salts?

The cornerstone of stability testing is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method , often coupled with a UV detector.[9]

  • HPLC: This technique separates the parent drug from its degradation products. Reversed-phase HPLC (RP-HPLC) is most common.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is an indispensable tool for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[9][11]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to definitively elucidate the structure of isolated degradation products.[12]

Part 2: Troubleshooting Guide for Specific Stress Conditions

This section provides practical solutions to common problems encountered during stress testing.

Hydrolytic Stability (Acid & Base)

Hydrolysis studies assess the susceptibility of the drug to water-catalyzed degradation across a range of pH values.[13][14] For aminocyclobutyl HCl salts, this can be complex due to the interplay between the salt and its free base form.

Q: My aminocyclobutyl HCl salt shows little to no degradation in 0.1 M HCl, even at elevated temperatures (e.g., 80°C). What should I do?

A: This is a common scenario. The protonated amine is generally stable, and if the cyclobutyl ring is also resistant to acid catalysis, you may not see degradation.

  • Scientific Rationale: The stability in acid suggests the molecule's intrinsic stability under these conditions. The goal is not to force degradation at all costs but to test plausible conditions.

  • Troubleshooting Steps:

    • Increase Acid Strength: You can cautiously increase the acid concentration (e.g., to 1 M HCl), but be aware that extremely harsh conditions may not be relevant.[1]

    • Extend Exposure Time: Increase the duration of the study (e.g., up to 7 days), ensuring you take multiple time points to monitor for any slow degradation.[1]

    • Document Stability: If no degradation is observed under reasonably strenuous conditions (e.g., 1 M HCl at 80°C for several days), it is acceptable to report the compound as stable to acid hydrolysis. This is a valid and important result. Provide a justification for the conditions tested in your report.[8]

Q: Under basic conditions (0.1 M NaOH), my API degrades almost instantly. How can I achieve controlled degradation (5-20%)?

A: Rapid degradation in base is expected. The addition of NaOH will neutralize the HCl salt, forming the more reactive free amine.

  • Scientific Rationale: The free amine is more nucleophilic and potentially more susceptible to elimination or rearrangement reactions involving the strained cyclobutyl ring.

  • Troubleshooting Steps:

    • Lower Base Concentration: Reduce the concentration of NaOH significantly (e.g., 0.01 M or even 0.001 M).[15]

    • Reduce Temperature: Perform the experiment at room temperature or even refrigerated conditions (5°C) instead of elevated temperatures.[1]

    • Use a Buffer System: Instead of a strong base, use a high pH buffer (e.g., pH 10-12) to maintain a constant, less harsh pH environment.[14]

    • Monitor at Short Time Intervals: Take samples at very early time points (e.g., 5, 15, 30, 60 minutes) to catch the desired degradation window before it proceeds too far.

  • Preparation: Prepare solutions of the aminocyclobutyl HCl salt (typically 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).[16] If solubility is an issue, a small amount of a non-reactive co-solvent like acetonitrile can be used.[1]

  • Stress Conditions:

    • Acid: Incubate the HCl solution at an elevated temperature (e.g., 60-80°C).[17]

    • Base: Keep the NaOH solution at room temperature due to expected lability.[17]

    • Neutral: Incubate the water solution at the same elevated temperature as the acid sample.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acid and base samples before analysis to halt the degradation reaction. Use an equimolar amount of base or acid, respectively.[15]

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

ConditionReagentTemperatureDurationPrimary Concern
Acidic 0.1 M - 1 M HCl60 - 80°C24 - 72 hrsRing strain-related degradation
Basic 0.01 M - 0.1 M NaOHRoom Temp30 min - 8 hrsFree amine reactivity, disproportionation
Neutral Purified Water60 - 80°C24 - 72 hrsBaseline hydrolysis
Oxidative Stability

Oxidation studies assess the molecule's susceptibility to oxidative degradation, which often targets electron-rich centers like amines.[18]

Q: My compound appears resistant to oxidation with 3% hydrogen peroxide (H₂O₂). What are my options?

A: As an HCl salt, the amine is protonated and protected from oxidation.[6] Any observed degradation may be slow or require more forcing conditions.

  • Scientific Rationale: Oxidation of the amine requires the availability of its lone pair of electrons. While a small equilibrium amount of free base may exist, the acidic nature of the salt form provides significant protection.

  • Troubleshooting Steps:

    • Increase H₂O₂ Concentration: Cautiously increase the peroxide concentration (e.g., up to 30%), but be mindful of safety and potential for non-relevant reaction pathways.

    • Increase Temperature: Gently heat the solution (e.g., to 40-60°C) to accelerate the reaction.

    • Introduce a Catalyst: In some cases, trace amounts of metal ions (e.g., Cu²⁺) can be used to catalyze oxidation, though this can complicate the reaction mechanism.

    • Explore Other Oxidants: While H₂O₂ is most common, other agents like AIBN (a radical initiator) can be used to explore different oxidative pathways.[1]

Below is a diagram illustrating a potential oxidative pathway for the free amine form, which could be generated in situ from the HCl salt.

Oxidative_Pathway cluster_main Oxidative Stress on Free Amine API R-CH(NH2)-Cyclobutyl (Free Amine) N_Oxide N-Oxide Derivative API->N_Oxide [O] Hydroxylamine Hydroxylamine Derivative API->Hydroxylamine [O]

Caption: Potential oxidative pathways for the aminocyclobutyl free amine.

Thermal and Photolytic Stability

These tests evaluate the effects of heat (in the absence of a solvent) and light on the API.

Q: My solid aminocyclobutyl HCl salt changed color and lost weight after heating at 80°C. What is likely happening?

A: This points towards solid-state instability, likely involving the loss of the "HCl" portion of the salt.

  • Scientific Rationale: At elevated temperatures, hydrochloride salts of amines can be unstable and may undergo dehydrochlorination, releasing HCl gas and leaving behind the free amine.[19] The free amine may then be more susceptible to degradation or polymerization, leading to color changes. The weight loss corresponds to the mass of the lost HCl.

  • Troubleshooting Steps:

    • Characterize the Stressed Sample: Use techniques like TGA (Thermogravimetric Analysis) to quantify the weight loss and correlate it with the molar mass of HCl. Use XRPD (X-ray Powder Diffraction) to check for changes in the crystal form.

    • Test at Lower Temperatures: Conduct thermal stress at more moderate temperatures (e.g., 60°C) to see if the degradation can be controlled.[15]

    • Include Humidity: Perform the test under controlled humidity (e.g., 80°C / 75% RH) as moisture can facilitate salt disproportionation and other degradation pathways.[2][13]

Q: How do I set up a compliant photostability study, and how do I interpret results if my dark control also shows degradation?

A: Photostability testing must be conducted according to ICH Q1B guidelines .[20][21] This provides a standardized approach to ensure results are comparable and meaningful.

  • Scientific Rationale: The guideline specifies the total illumination (visible light) and near-UV energy exposure required to simulate conditions the drug might experience. A dark control, wrapped in aluminum foil, is essential to differentiate between degradation caused by light versus degradation caused by heat generated during the experiment.

  • Setup Protocol (ICH Q1B):

    • Sample Preparation: Place a thin layer of the solid API in a chemically inert, transparent container. Also prepare a solution in a suitable solvent.

    • Control Sample: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.

    • Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.

    • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[20]

    • Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.

  • Interpreting the Results:

    • Degradation in Exposed Sample Only: The compound is photolabile.

    • No Degradation in Either Sample: The compound is photostable.

    • Degradation in Both Exposed and Dark Control Samples: The degradation observed is at least partially due to thermal stress from the chamber's lamps. The net effect of light is the difference in degradation between the exposed sample and the dark control. If the degradation is significant in both, the test should be repeated with temperature controls.[22]

Light SourceMinimum Exposure Level
Visible Light ≥ 1.2 million lux hours
Near Ultraviolet (UV-A) ≥ 200 watt hours / m²

Part 3: Analytical Method Development Workflow

A robust, stability-indicating HPLC method is the foundation of any successful stress testing program.

Q: I'm observing poor peak shape (tailing) for my aminocyclobutyl HCl salt on a standard C18 column. How can I improve it?

A: This is a classic problem when analyzing basic compounds like amines.

  • Scientific Rationale: Residual, negatively charged silanol groups on the surface of silica-based C18 columns can have secondary ionic interactions with the positively charged protonated amine. This mixed-mode retention mechanism leads to peak tailing.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amine. This keeps the amine fully and consistently protonated and "shields" the silanol groups. A pH of 2.5-3.0 using a formic acid or phosphate buffer is a good starting point.[10]

    • Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base (e.g., BEH) that has a much lower density of active silanol sites.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape. However, this is an older technique and can suppress MS signals.

Caption: A systematic workflow for developing a stability-indicating HPLC method.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Technology Networks. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Contagion Live. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). RASĀYAN Journal of Chemistry. [Link]

  • Stability testing. (n.d.). SlideShare. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. [Link]

  • Stress Testing Study Design. (2020). Veeprho. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). Pharmaceutical Technology. [Link]

  • ICH-Q1B-药品光稳定性试验指导原则. (2018). Zhihu. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. (2013). PubMed. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

  • Instability of the hydrochloride salts of cathinone derivatives in air. (2015). PubMed. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. (2025). Patsnap. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (n.d.). ResearchGate. [Link]

  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology. [Link]

  • Stress Testing to Assess Stability Differences among the Physical Forms of an Active Substance. (n.d.). Aschimfarma. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). ASEAN. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). ResearchGate. [Link]

  • Stability tests of the HCl solution samples. (n.d.). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • (PDF) Stability of drugs and medicines Oxidation. (2017). ResearchGate. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (2017). PubMed. [Link]

Sources

Optimization

improving yield and purity of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride

Welcome to the technical support center for 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My overall yield is consistently low. What are the most likely points of failure in the synthesis?

Low yield can often be traced back to several key stages in a multi-step synthesis. The synthesis of a substituted aminocyclobutane typically involves forming the cyclobutane ring, introducing the amino and hydroxyl functionalities, and ensuring the correct trans stereochemistry.

A common synthetic route involves the reductive amination of a 3-(2-hydroxypropan-2-yl)cyclobutan-1-one precursor. Let's break down the potential issues in this approach:

  • Inefficient Imine/Enamine Formation: The initial condensation between the cyclobutanone and the amine source (e.g., ammonia or a protected amine) is a reversible equilibrium. If this equilibrium does not favor the imine/enamine intermediate, the subsequent reduction step will be inefficient.[1]

  • Suboptimal Reduction Step: The choice and activity of the reducing agent are critical. A reducing agent that is too harsh may reduce the ketone starting material directly, while one that is too weak may not efficiently reduce the imine intermediate.[2]

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting materials or solvents.[3]

  • Product Loss During Workup and Purification: The hydrochloride salt is water-soluble. Aggressive aqueous washes or extractions can lead to significant product loss into the aqueous phase.

Below is a decision-making workflow to diagnose the source of low yield.

low_yield_troubleshooting start Low Overall Yield check_sm Analyze Starting Material Purity (NMR, GC-MS) start->check_sm check_imine Monitor Imine Formation (TLC, NMR) check_sm->check_imine Pure sm_impure Impurity Detected -> Purify Starting Materials check_sm->sm_impure Impure check_reduction Analyze Crude Reaction Mixture Post-Reduction check_imine->check_reduction Complete imine_fail Incomplete Imine Formation -> Optimize pH (4-6) -> Use Dehydrating Agent (e.g., MgSO4) check_imine->imine_fail Incomplete check_workup Analyze Aqueous Layers from Workup check_reduction->check_workup Clean Reaction reduction_fail Ketone Reduction or No Reaction -> Use Selective Reducing Agent (e.g., NaBH(OAc)3) -> Check Reducing Agent Activity check_reduction->reduction_fail Side Products workup_loss Product in Aqueous Phase -> Minimize Aqueous Washes -> Back-extract with Organic Solvent check_workup->workup_loss Product Loss success Yield Improved sm_impure->success imine_fail->success reduction_fail->success workup_loss->success

Caption: Troubleshooting workflow for low yield.

Q2: My NMR analysis shows a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Achieving high diastereoselectivity for the trans isomer is a common challenge in cyclobutane synthesis.[4] The stereochemical outcome is often determined during the reduction of the imine/enamine intermediate.

Causality: The hydride from the reducing agent can attack the imine double bond from either face of the cyclobutane ring. The facial selectivity depends on steric hindrance. The bulky 2-hydroxypropan-2-ol group will sterically direct the incoming hydride to the opposite face, favoring the trans product. However, if the reaction conditions are not optimized, this directing effect can be diminished.

Solutions:

  • Choice of Reducing Agent: Bulkier reducing agents can enhance stereoselectivity. Consider switching from a less hindered reagent like NaBH₄ to a bulkier one like Sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the energy difference between the transition states leading to the cis and trans products, thereby improving selectivity.[3]

  • Purification: If a mixture is consistently obtained, separation may be necessary.

    • Fractional Crystallization: The cis and trans hydrochloride salts may have different solubilities in certain solvent systems. A carefully designed fractional crystallization can be used to isolate the desired trans isomer.

    • Chromatography: While challenging for hydrochloride salts, the free base may be separable on silica gel or alumina column chromatography.

ParameterRecommendation for High trans-Selectivity
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Temperature 0 °C to -20 °C
Solvent Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)
Q3: During purification by crystallization, my product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This is a common issue with amine salts.[5]

Causality: This phenomenon is often caused by the rate of cooling being too fast, the solution being too concentrated, or the presence of impurities that inhibit crystal lattice formation. The oil is essentially a highly concentrated, disordered liquid form of your product.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with slower cooling in a refrigerator.[5]

  • Add More Solvent: The concentration may be too high. Add a small amount of hot solvent to the oiled-out mixture until it redissolves, then attempt slow cooling again.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of the pure solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[5]

  • Change the Solvent System: The chosen solvent may not be ideal. A good crystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold. Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like isopropanol or ethanol, often with an anti-solvent like ethyl acetate or diethyl ether, can be effective.[5]

Q4: The final product has poor purity despite successful crystallization. What are the likely impurities and how can I remove them?

Impurities can be carried over from previous steps or generated during the final salt formation and isolation.

Potential Impurities:

  • cis-isomer: As discussed in Q2, this is a common stereochemical impurity.

  • Residual Starting Material: Unreacted 3-(2-hydroxypropan-2-yl)cyclobutan-1-one.

  • Reduced Ketone: 1-(3-hydroxycyclobutyl)propan-2-ol, formed if the reducing agent attacks the ketone before the imine.

  • Solvent Residues: Solvents used in the reaction or crystallization (e.g., THF, isopropanol, ethyl acetate).

Purity Enhancement Strategies:

  • Recrystallization: A single crystallization is often insufficient. A second or even third recrystallization can significantly improve purity.

  • pH Adjustment Before Extraction: Before forming the hydrochloride salt, ensure the pH of your aqueous solution is basic (pH > 10) to ensure the amine is in its free base form for efficient extraction into an organic solvent. This will help remove any acidic or neutral impurities.

  • Charcoal Treatment: If your product is colored, a small amount of activated charcoal can be added to the hot solution before filtering and crystallizing to remove colored impurities.

  • Final Product Wash: After filtering the crystals, wash them with a small amount of cold, fresh crystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for forming the hydrochloride salt?

The goal is to protonate the amine to form the salt, which can then be crystallized. A common and effective method is to dissolve the purified free base in a suitable solvent (like isopropanol or ethyl acetate) and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise until the solution is acidic. The hydrochloride salt will often precipitate directly from the solution.

Q2: How can I confirm the trans stereochemistry of my final product?

Proton NMR (¹H NMR) is the most powerful tool for this. In a cyclobutane ring, the coupling constants (J-values) between adjacent protons depend on their dihedral angle. The trans isomer will have different coupling constants for the protons on the cyclobutane ring compared to the cis isomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can definitively show through-space proximity between protons, confirming the relative stereochemistry.

Q3: Is 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride hygroscopic?

Hydrochloride salts of amines can be hygroscopic, meaning they tend to absorb moisture from the air.[6] This can make the solid difficult to handle and can affect its apparent weight and stability. It is recommended to store the final product in a desiccator under an inert atmosphere if possible.

Q4: What is a general experimental workflow for this synthesis and purification?

The following diagram outlines a common workflow, starting from the cyclobutanone precursor.

workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification ketone 3-(2-hydroxypropan-2-yl) cyclobutan-1-one imine Imine/Enamine Formation (Amine Source, pH 4-6) ketone->imine reduction Reductive Amination (e.g., NaBH(OAc)3) imine->reduction quench Quench Reaction reduction->quench extract Aqueous/Organic Extraction (Basic pH) quench->extract dry Dry & Concentrate -> Crude Free Base extract->dry salt HCl Salt Formation dry->salt crystallize Crystallization (e.g., Isopropanol/EtOAc) salt->crystallize isolate Filter, Wash, & Dry -> Pure Product crystallize->isolate

Caption: General experimental workflow.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Reddit. What's wrong with my reductive amination? I barely got any product.
  • CATO. trans-2-(3-aminocyclobutyl)propan-2-ol;hydrochloride.
  • ChemicalBook. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Infoscience. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
  • PubChemLite. 2-(3-aminocyclobutyl)propan-2-ol (C7H15NO).
  • Reddit. Reductive amination difficulties - poor conversion.
  • Sigma-Aldrich. cis-2-(3-aminocyclobutyl)propan-2-ol hydrochloride | 2702594-72-5.
  • Sigma-Aldrich. cis-2-(3-aminocyclobutyl)propan-2-ol hydrochloride.
  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Market Research Future. 2-(6-Aminopyridin-3-Yl)Propan-2-Ol Market Size & Trends Research.
  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Semantic Scholar. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.
  • Nature. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Thermo Fisher Scientific. NMR Spectrum of Propranolol Hydrochloride.
  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • LearnedGuys.com. nmr spectroscopy.
  • Benchchem. Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol.
  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

Sources

Troubleshooting

troubleshooting analytical characterization of aminocyclobutanes

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminocyclobutanes. As a unique structural motif in medicinal chemistry, these compounds present disti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminocyclobutanes. As a unique structural motif in medicinal chemistry, these compounds present distinct challenges in analytical characterization due to their polarity, strained ring system, and potential for complex stereoisomerism. This guide, structured in a question-and-answer format, provides expert-driven, field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical data.

Part 1: General Sample Handling and Stability

This section addresses foundational issues related to the chemical nature of aminocyclobutanes that can impact all subsequent analytical steps.

Q1: My aminocyclobutane sample shows new, unexpected peaks in my chromatogram after a few days of storage. What's happening?

A: This is likely due to sample degradation. Aminocyclobutanes, containing a primary or secondary amine, are susceptible to several degradation pathways. The primary amine is a nucleophile and can react with atmospheric CO₂ to form carbamates. It is also prone to oxidation, especially if exposed to air and light.[1] The strained cyclobutane ring itself can be thermally sensitive.[1]

Expert Recommendation:

  • Storage Conditions: Store solid samples and solutions at 2-8°C, protected from light (using amber vials), and under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]

  • Solvent Choice: For solutions, use high-purity, degassed solvents. Avoid reactive solvents. If preparing aqueous solutions, use freshly prepared buffers and consider the pH, as the amine's stability can be pH-dependent.

  • Control Samples: Always analyze a freshly prepared standard alongside stored samples to differentiate between degradation products and synthesis-related impurities.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of degradation reactions.[1]
Light Protect from light (amber vials)Prevents potential photodegradation of the amine group.[1]
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the primary amine.[1]
Humidity Store with desiccantAmines can be hygroscopic, and moisture can facilitate degradation.[1]
A summary of recommended storage conditions for aminocyclobutane samples.
Part 2: High-Performance Liquid Chromatography (HPLC & LC-MS)

HPLC is a primary tool for analyzing these polar compounds, but it comes with specific challenges.

Q2: I'm getting severe peak tailing for my aminocyclobutane on a standard C18 column. How can I fix this?

A: This is a classic issue when analyzing basic compounds like amines on traditional silica-based reversed-phase columns. The root cause is secondary ionic interactions between the protonated amine (a positive ion at acidic or neutral pH) and negatively charged residual silanol groups (Si-O⁻) on the silica surface.[2] This leads to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Workflow:

start Peak Tailing Observed (Basic Analyte) ph_mod Modify Mobile Phase pH start->ph_mod Quickest Fix additive Add Competing Base start->additive Common Fix column_change Change Column Chemistry start->column_change Most Robust Fix ph_high Increase pH to >9 (De-protonates amine) ph_mod->ph_high ph_low Decrease pH to 2-3 (Protonates silanols) ph_mod->ph_low additive_detail e.g., 0.1% TFA or Triethylamine (TEA) additive->additive_detail column_polar Use Polar-Embedded or Polar-Endcapped Column column_change->column_polar column_hilic Switch to HILIC column_change->column_hilic

Caption: A workflow for troubleshooting HPLC peak tailing of basic analytes.

Detailed Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) protonates the residual silanols, minimizing their ionic interaction with the protonated amine.[2]

  • Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

  • Alternative Stationary Phases: The most robust solution is to use a different column chemistry.

    • Polar-Embedded/Endcapped Phases: These columns have groups (e.g., amides, carbamates) embedded in the alkyl chains or capping the silanols, which shield the analyte from silanol interactions and provide alternative retention mechanisms.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for very polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high organic content mobile phase.[3] This provides strong retention for polar analytes that are poorly retained in reversed-phase.

Q3: My aminocyclobutane diastereomers (cis/trans) are co-eluting. How can I separate them?

A: Separating diastereomers requires exploiting their subtle differences in 3D shape and polarity. Standard C18 columns may not provide sufficient selectivity.

Expert Recommendations:

  • Optimize Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). The different hydrogen bonding characteristics of the solvent can alter selectivity. Also, systematically adjust the pH and buffer concentration.

  • Change Stationary Phase: This is often necessary.

    • Phenyl-Hexyl or Fluoro-Phenyl Phases: These offer pi-pi and dipole-dipole interactions, which can be highly sensitive to the spatial arrangement of atoms in diastereomers.

    • Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs based on polysaccharides or ligand-exchange mechanisms can also be highly effective at separating diastereomers due to their complex steric and interactive environments.[4][5]

  • Lower Temperature: Reducing the column temperature can sometimes enhance selectivity by increasing the energy difference between the interactions of the two diastereomers with the stationary phase.

Part 3: Gas Chromatography (GC & GC-MS)

Direct analysis of aminocyclobutanes by GC is often problematic. This section focuses on the necessary chemical modification to enable robust analysis.

Q4: Can I analyze my aminocyclobutane directly by GC? I'm seeing no peaks or very broad, tailing peaks.

A: It is highly unlikely that direct GC analysis will be successful. The polar primary amine group leads to strong intermolecular hydrogen bonding, which makes the compound non-volatile and prone to strong adsorption on the column's active sites.[6][7][8] This results in poor peak shape or complete loss of the analyte in the system.[6] The solution is chemical derivatization.

What is Derivatization? Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis.[7][9] For aminocyclobutanes, this involves reacting the -NH₂ group to replace the active hydrogens with non-polar groups, thereby increasing volatility and thermal stability.[6][8]

cluster_0 Analyte Properties cluster_1 Decision cluster_2 Action start Aminocyclobutane (Polar, Non-Volatile) decision Suitable for GC? start->decision derivatize Perform Derivatization (e.g., Silylation, Acylation) decision->derivatize No analyze Proceed to GC/GC-MS Analysis derivatize->analyze

Caption: Decision workflow for GC analysis of aminocyclobutanes.

Q5: What derivatization reagent should I use for my aminocyclobutane, and can you provide a protocol?

A: Silylation is a very common and effective strategy. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is an excellent choice for derivatizing primary amines.[6][10] It reacts with the amine to form a much more volatile and thermally stable trimethylsilyl (TMS) derivative.

Reagent TypeExample ReagentTarget GroupsComments
Silylation BSTFA + 1% TMCS-NH₂, -OH, -COOHHighly effective, produces volatile TMS derivatives. Moisture sensitive.[10]
Acylation Trifluoroacetic Anhydride (TFAA)-NH₂, -OHProduces stable, volatile derivatives. Can enhance ECD response.[6]
Protocol: Silylation of Aminocyclobutanes for GC-MS Analysis

This protocol describes the derivatization of an aminocyclobutane to its di-TMS derivative (assuming no other reactive groups).

Materials:

  • Aminocyclobutane sample or standard.

  • BSTFA + 1% TMCS derivatizing reagent.[10]

  • Anhydrous reaction solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane).

  • Heating block or oven.

  • GC vials with inserts.

  • Nitrogen gas supply for evaporation (if needed).

Procedure:

  • Sample Preparation: The sample must be completely dry, as water deactivates the silylating reagent.[6] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous acetonitrile in a GC vial.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. The excess reagent drives the reaction to completion.

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes. Optimization of time and temperature may be required depending on the specific aminocyclobutane structure.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized sample into the GC-MS system. Do not be alarmed by the large solvent/reagent peak at the beginning of the chromatogram.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for structural confirmation and stereochemical assignment, but spectra of aminocyclobutanes can be complex.

Q6: The ¹H NMR spectrum of my aminocyclobutane is very complex and the signals are overlapping. How can I assign the structure, especially the cis/trans stereochemistry?

A: The constrained, non-planar nature of the cyclobutane ring often leads to complex spin-spin coupling and non-intuitive chemical shifts, making 1D ¹H NMR interpretation challenging.[11][12] Diastereomers (cis/trans) will have distinct but potentially similar spectra that can overlap in a mixture.[13]

Expert Recommendations:

  • Use Higher Field Strength: If available, acquiring data on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and can resolve overlapping signals.[14]

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (J-coupling), helping to trace the connectivity through the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is invaluable for assigning proton signals when the ¹³C spectrum is resolved.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. For a trans isomer, you would expect to see NOE between protons on opposite sides of the ring, which would be absent in the cis isomer.[13]

  • Consider Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.

  • Amine Protons (-NH₂): The signal for the amine protons is often broad and may not show clear coupling.[15] It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange.

cluster_1d 1D Solutions cluster_2d 2D NMR Experiments problem Complex/Overlapping ¹H NMR Spectrum higher_field Increase Spectrometer Field Strength problem->higher_field solvent Change NMR Solvent problem->solvent cosy COSY (Connectivity) problem->cosy hsqc HSQC (¹H-¹³C Correlation) problem->hsqc noesy NOESY (Stereochemistry) problem->noesy

Caption: Logical approach to resolving complex NMR spectra of aminocyclobutanes.

Part 5: Mass Spectrometry (MS)

MS provides crucial molecular weight and fragmentation information, but the patterns for amines can be unique.

Q7: I can't find the molecular ion (M⁺) peak for my aminocyclobutane in the EI-MS spectrum. Is my sample wrong?

A: Not necessarily. For aliphatic amines, the molecular ion peak is often weak or completely absent in electron ionization (EI) mass spectrometry.[16] This is because the initial molecular ion formed is energetically unstable and undergoes rapid fragmentation.[17][18]

Expert Recommendations:

  • Look for M-1 Peak: A peak at M-1, corresponding to the loss of a hydrogen atom from the carbon alpha to the nitrogen, is common for amines.[16]

  • Use Soft Ionization: If molecular weight confirmation is critical, use a "softer" ionization technique that imparts less energy to the molecule.

    • Chemical Ionization (CI): This often produces a strong protonated molecule peak [M+H]⁺.

    • Electrospray Ionization (ESI): This is the standard for LC-MS and is excellent for polar, basic compounds. It will readily form a strong [M+H]⁺ ion in positive ion mode.

  • Confirm with Derivatized Sample (GC-MS): The TMS-derivatized version of your compound, prepared for GC analysis, is often more stable and may show a clearer molecular ion.

Q8: What are the expected fragmentation patterns for an aminocyclobutane in EI-MS?

A: The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage .[16][19] This is the cleavage of a carbon-carbon bond adjacent to the C-N bond. The positive charge is preferentially stabilized by the nitrogen atom. The largest alkyl group is typically lost as a radical.[16]

Example: 1-Aminocyclobutane

  • Molecular Ion (M⁺): m/z = 71 (likely weak or absent).

  • Alpha-Cleavage: The molecular ion can fragment by breaking one of the C-C bonds in the ring adjacent to the amine-bearing carbon. This would lead to the loss of an ethylene radical (C₂H₄, mass 28) and formation of a stable iminium ion at m/z = 43 .

  • Base Peak: For many simple primary aminocyclobutanes, a fragment corresponding to [CH₂=NH₂]⁺ at m/z = 30 is also very common and often the base peak, resulting from cleavage of the bond connecting the cyclobutane ring to the amine.[19]

m/z ValuePossible Fragment IdentityFragmentation Pathway
M⁺Molecular IonInitial Ionization (Often weak)[16]
M-1[M-H]⁺Loss of H radical from alpha-carbon[16]
43[C₂H₅N]⁺Alpha-cleavage with ring opening
30[CH₄N]⁺Cleavage of C-N bond with H rearrangement[19]
Common EI-MS fragments for a generic aminocyclobutane.
References
  • Benchchem. (n.d.). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Unknown. (n.d.). GC Derivatization.
  • Arkivoc. (n.d.). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Aminobutan-1-ol for GC Analysis.
  • ACS Publications. (2014, April 14). Dynamic Kinetic Asymmetric [3 + 2] Annulation Reactions of Aminocyclopropanes | Journal of the American Chemical Society.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (2019, August 5). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Unknown. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Unknown. (n.d.). Tutorial - NMR Challenge.
  • PubMed. (2000, November 3). Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a copper(II)-D-penicillamine chiral stationary phase.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • SeRMN. (2017, September 19). Folding peptides studied by NMR.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • PubMed. (2013, August 19). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition.
  • PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
  • ResearchGate. (2025, August 6). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions.
  • RSC Publishing. (2022, August 25). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science.
  • ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry.
  • ResearchGate. (2016, July 1). (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • bioRxiv. (2022, April 12). Super-Resolution NMR Spectroscopy using the Intersection of Non-Redundant Information on Resonance Groups.
  • Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.
  • PubMed. (2005, September 30). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride

Welcome to the technical support center for the scale-up synthesis of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key building block in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount.

This document provides field-proven insights, detailed troubleshooting guides, and answers to frequently asked questions (FAQs) to address the specific challenges you may encounter. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower your team with a deeper understanding of the process.

Overview of a Plausible Synthetic Route

The synthesis of cyclobutane derivatives can be challenging due to inherent ring strain and the need for precise stereochemical control.[1][2] A common and logical approach for the target molecule involves a multi-step sequence starting from a commercially available cyclobutanone derivative. The key transformations include a nucleophilic addition to a ketone, stereoisomer separation, and final deprotection followed by salt formation.

G A 1. N-Boc-3-oxocyclobutanamine B 2. Grignard Reaction (MeMgBr) A->B Introduce isopropanol group C 3. Diastereomeric Mixture (cis/trans N-Boc protected amino alcohol) B->C Forms stereoisomers D 4. Chromatographic Separation C->D Critical purification step E 5. Isolated trans Isomer D->E Isolate desired stereochemistry F 6. Boc Deprotection (HCl) E->F Remove protecting group G 7. Final Product 2-[trans-3-Aminocyclobutyl]propan-2-ol HCl F->G Form stable salt

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling this synthesis from the lab to a plant?

A1: The main challenges are typically not the chemistry itself, but the physical and engineering aspects of running the reaction on a larger scale.[3] Key considerations include:

  • Heat Management: The Grignard reaction (Step 2) is highly exothermic. A reactor's surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] This can lead to temperature spikes, causing side reactions and reducing yield and purity. A detailed reaction calorimetry study is often necessary to model thermal behavior and ensure adequate cooling capacity.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical, especially during the slow addition of the Grignard reagent. Poor mixing can create "hot spots" of high reagent concentration, leading to byproduct formation. The viscosity of the reaction mixture can also change, impacting mixing efficiency.[3][4]

  • Reagent Addition Control: The rate of addition for the Grignard reagent and the acid for quenching and deprotection must be precisely controlled at scale to maintain the desired temperature profile and reaction selectivity.

  • Work-up and Isolation: Handling and separating large volumes of aqueous and organic layers can be challenging. The purification of the final polar amino alcohol, which may have significant water solubility, requires a scalable strategy, as laboratory-scale chromatography is often not feasible for large quantities.[5]

Q2: Why is the hydrochloride salt form used for the final product?

A2: Salt formation is a critical step in pharmaceutical development to improve the physicochemical properties of an active pharmaceutical ingredient (API).[6][7] For 2-[trans-3-aminocyclobutyl]propan-2-ol, a basic compound, the hydrochloride salt offers several advantages:

  • Enhanced Solubility: The salt form is generally much more water-soluble than the free base, which is crucial for formulation and bioavailability.[8]

  • Improved Stability: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, purify, and store than the often-oily or low-melting-point free base. This enhances shelf-life.[7][8]

  • Purification Handle: Salt formation can be the final purification step. Crystallization of the hydrochloride salt can effectively remove non-basic impurities.

A stable salt generally forms when the pKa of the basic drug is at least 2-3 pH units higher than the pKa of the acidic counterion.[7][8][9]

Q3: What methods are suitable for separating the cis and trans diastereomers at scale?

A3: This is a critical challenge. While laboratory-scale separation is often done using silica gel chromatography, this is expensive and impractical for multi-kilogram production. Scalable options include:

  • Fractional Crystallization: This is the most desirable method at scale. It involves finding a solvent system where one diastereomer (or a salt of it) is significantly less soluble than the other, allowing it to crystallize out selectively. This requires extensive screening of solvents and conditions.

  • Preparative Chromatography: While challenging, large-scale reverse-phase or normal-phase HPLC can be used. Methodologies like stacked injections and recycling can improve throughput.[5]

  • Diastereomeric Salt Resolution: Reacting the diastereomeric mixture of the protected amino alcohol with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by crystallization. The chiral auxiliary is then removed.

Q4: Are there alternative stereoselective routes that avoid a diastereomer separation?

A4: Yes, developing a stereoselective synthesis is a superior long-term strategy. This involves establishing the desired stereocenter during the reaction itself. Potential approaches include:

  • Stereoselective Reduction: Instead of a Grignard reaction, one could start with a different precursor and perform a ketone reduction. Using a sterically demanding reducing agent (e.g., L-Selectride®) can favor hydride attack from the less hindered face of the cyclobutanone ring, leading to a predominance of one isomer.[10][11]

  • Biocatalysis: Employing a ketoreductase (KRED) enzyme can offer extremely high levels of stereoselectivity in the reduction of a ketone precursor.[4][12] While initial enzyme screening and process development are required, this can be a highly efficient and green method for large-scale production.[4]

Troubleshooting Guide

This guide addresses specific issues in a "Problem -> Probable Cause -> Recommended Solution" format.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Yield in Grignard Reaction 1. Wet Reagents/Glassware: Grignard reagents are highly basic and react violently with water.Solution: Ensure all solvents (e.g., THF, ether) are anhydrous and all glassware is oven- or flame-dried under an inert atmosphere (N₂ or Ar). This prevents quenching of the nucleophile.
2. Poor Quality Grignard Reagent: The reagent may have degraded during storage.Solution: Titrate the Grignard reagent (e.g., using iodine or a known acid) before use to determine the exact molarity and adjust stoichiometry accordingly.
3. Side Reaction (Enolization): The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, leading to an enolate that does not react further.Solution: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to favor the nucleophilic addition pathway over the deprotonation pathway.
Poor Diastereoselectivity (trans:cis ratio is low) 1. Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to the two isomers, resulting in lower selectivity.Solution: Maintain strict, low-temperature control during the Grignard addition. The approach of the bulky Grignard reagent should favor formation of the thermodynamically more stable trans product where the new bulky group is equatorial to the amine group.
2. Steric Effects: The N-Boc protecting group influences the facial selectivity of the attack on the ketone.Solution: While changing the protecting group is a major process modification, it is a key parameter. A larger protecting group could potentially enhance the steric hindrance and improve the trans:cis ratio.
Incomplete Boc-Deprotection 1. Insufficient Acid: The stoichiometry of HCl might be inadequate to fully protonate the amine and cleave the Boc group.Solution: Use a slight excess of acid (e.g., 2-4 equivalents of HCl). Monitor the reaction progress by TLC, LC-MS, or ¹H NMR to ensure the disappearance of the starting material.[13]
2. Presence of Water: In some cases, the presence of water can affect the activity of the acid in an organic solvent.Solution: Use a solution of HCl in a dry organic solvent like isopropanol, dioxane, or diethyl ether to ensure anhydrous conditions for the deprotection and subsequent salt formation.
Product Isolation Difficulties (Final Step) 1. High Polarity/Water Solubility: The final amino alcohol hydrochloride is a polar salt, making extraction from aqueous media inefficient.Solution 1 (Evaporation): After deprotection with HCl in an organic solvent, the solvent can be evaporated to yield the crude salt directly, avoiding an aqueous work-up.[13]
Solution 2 (Ion-Exchange): For purification, the crude product can be passed through a strong cation exchange resin. Impurities are washed away, and the desired product is then eluted by changing the pH (e.g., with an ammonia solution). The free base is then isolated and converted to the HCl salt.[14][15]
Final Product is an Oil or Gummy Solid, Not Crystalline 1. Residual Solvent/Water: Trapped solvent or moisture can inhibit crystallization.Solution: Ensure the product is thoroughly dried under high vacuum. Consider a solvent swap to a solvent in which the product is less soluble (an anti-solvent) to induce precipitation.
2. Impurities Present: The presence of the cis isomer or other reaction byproducts can act as crystal growth inhibitors.Solution: The material must meet a minimum purity specification before crystallization is attempted. Re-purify the material if necessary (e.g., via ion-exchange or derivatization).
3. Disproportionation: The salt may be unstable under certain conditions, partially reverting to the free base and HCl, which can prevent proper crystal formation.[16]Solution: Perform the final crystallization from a non-aqueous solvent system containing the stoichiometric amount of HCl. Avoid exposure to atmospheric moisture.

Detailed Experimental Protocols

The following protocols are illustrative and should be optimized for specific equipment and safety protocols at your facility.

Protocol 1: Scale-Up Grignard Reaction and Work-up

Objective: To synthesize the N-Boc protected cis/trans amino alcohol mixture.

Materials:

  • N-Boc-3-oxocyclobutanamine: 1.0 kg (5.02 mol)

  • Methylmagnesium bromide (3.0 M in Diethyl Ether): 2.0 L (6.0 mol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF): 10 L

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution: 8 L

  • Ethyl Acetate: 15 L

Procedure:

  • Charge a 50 L reactor, previously dried and purged with nitrogen, with N-Boc-3-oxocyclobutanamine (1.0 kg) and anhydrous THF (10 L).

  • Cool the stirred solution to -15 °C using a suitable cooling bath.

  • Add the methylmagnesium bromide solution dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -10 °C. Rationale: Slow addition at low temperature is critical to control the exotherm and maximize selectivity.[13][17]

  • After the addition is complete, allow the mixture to stir at -10 °C for an additional 1 hour.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Slowly and carefully add the saturated aqueous NH₄Cl solution to the reaction mixture, keeping the temperature below 10 °C. Rationale: NH₄Cl is a mild acidic quench that protonates the alkoxide and neutralizes any remaining Grignard reagent without being strongly acidic, which could risk premature Boc-deprotection.

  • Allow the mixture to warm to room temperature. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine all organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation

Objective: To remove the Boc protecting group and form the final hydrochloride salt.

G cluster_0 Troubleshooting: Low Yield Start Low Yield Observed Q1 Is Starting Material Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was Reaction Anhydrous? A1_Yes->Q2 Sol1 Action: Re-purify Starting Material A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was Temperature Controlled? A2_Yes->Q3 Sol2 Action: Ensure Dry Solvents/Glassware A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Action: Improve Cooling & Addition Rate A3_No->Sol3

Caption: Decision tree for troubleshooting low reaction yields.

Materials:

  • trans-N-Boc-3-(2-hydroxypropan-2-yl)cyclobutanamine (from separation): 500 g (2.32 mol)

  • Isopropanol (IPA): 5 L

  • 4M HCl in Dioxane (or Isopropanol): ~1.5 L (6.0 mol, ~2.6 equiv)

  • Methyl tert-butyl ether (MTBE): 10 L

Procedure:

  • Dissolve the purified trans-isomer (500 g) in isopropanol (2.5 L) in a suitable reactor under nitrogen.

  • Cool the solution to 0-5 °C.

  • Slowly add the 4M HCl solution over 1 hour, maintaining the temperature below 15 °C. Gas evolution (isobutylene) will be observed.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until monitoring (TLC/LC-MS) shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to about 1 L.

  • Add MTBE (10 L) slowly with vigorous stirring. Rationale: MTBE acts as an anti-solvent, causing the polar hydrochloride salt to precipitate.

  • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for another 2 hours to maximize precipitation.

  • Filter the solid product, wash the filter cake with cold MTBE (2 x 1 L), and dry under vacuum at 40-50 °C to a constant weight.

References

  • Radboud Repository. (2025, February 28). HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY.
  • Bach, T. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Zhang, X., et al. (2023, September 28). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Reddit discussion on scaling up chemical reactions. (2021, October 27). r/chemistry. [Link]

  • Wang, C., et al. (2022, June 10). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. RSC Publishing. [Link]

  • Frongia, A., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]

  • Patel, R. N., et al. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications. [Link]

  • Rolland, V., et al. (2017, December 1). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. [Link]

  • Gais, H. J., et al. (2009, February 18). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Taylor & Francis. [Link]

  • LCGC International. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Rioz-Martínez, A., et al. (2018, February 16). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • Kumar, L. (2025, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Sheef, M., et al. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones. [Link]

  • Ali, M. A. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Ramachandran, P. V., et al. (n.d.). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC. [Link]

  • Reetz, M. T., et al. (2016, January 22). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Publications. [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Molecules. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Separation and Refining of Amino acids. (n.d.). DIAION. [Link]

  • Wölfling, J., et al. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. [Link]

  • ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]

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Troubleshooting

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salt Compounds

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopicity of hydrochloride (HCl) salt compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopicity of hydrochloride (HCl) salt compounds. The propensity of these materials to absorb moisture from the atmosphere is a critical parameter that can significantly impact their physicochemical properties, stability, and manufacturability.[1][2][3][4] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Fundamentals of Hygroscopicity in Hydrochloride Salts

This section lays the groundwork for understanding why and how HCl salts interact with atmospheric moisture.

Q1: What is hygroscopicity, and why are hydrochloride salts particularly susceptible?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb water from its surrounding environment.[1] Hydrochloride salts, being ionic compounds, often exhibit a strong affinity for water molecules due to the highly polar nature of the chloride ion and the potential for hydrogen bonding. The presence of the chloride ion can reduce the energy required for water molecules to be attracted and held within the crystal lattice or on the surface of the solid.[5][6]

Several factors contribute to the hygroscopicity of an HCl salt:

  • Crystal Lattice Energy: A lower lattice energy can make it more favorable for water molecules to be incorporated into the crystal structure.

  • Presence of Polar Functional Groups: The overall molecular structure of the active pharmaceutical ingredient (API) plays a role. Functional groups capable of hydrogen bonding can increase hygroscopicity.[7]

  • Amorphous Content: Amorphous or disordered regions within a crystalline solid have higher free energy and can sorb more moisture than the crystalline form.[7]

  • Particle Size and Surface Area: A smaller particle size and larger surface area provide more sites for water molecules to interact with the solid.[8]

Q2: What are the consequences of uncontrolled moisture absorption in my HCl salt compound?

A2: Uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, impacting everything from processability to product stability and efficacy.[2][9]

Physical Consequences:

  • Caking and Clumping: Increased moisture can lead to the formation of solid bridges between particles, causing powders to cake and lose their flowability. This poses significant challenges in manufacturing processes like powder milling, blending, and tablet compression.[1][3][10]

  • Deliquescence: In highly hygroscopic materials, excessive moisture absorption can lead to the formation of a saturated solution, a phenomenon known as deliquescence.[2]

  • Changes in Crystal Form (Polymorphism): Moisture can induce transitions between different crystalline forms (polymorphs) or from an anhydrous to a hydrated state.[1][9] These changes can alter the drug's solubility, bioavailability, and stability.[1][11]

  • Alterations in Mechanical Properties: Tablets may soften, and capsules can become brittle due to moisture absorption.[10]

Chemical Consequences:

  • Hydrolysis: The presence of water can facilitate the chemical degradation of the API through hydrolysis, leading to a loss of potency and the formation of impurities.[10]

  • Salt Disproportionation: Moisture can cause the salt to dissociate into its free base and hydrochloric acid, which can affect stability and performance.[12][13]

The following diagram illustrates the potential consequences of moisture uptake:

Consequences_of_Hygroscopicity cluster_Physical Physical Consequences cluster_Chemical Chemical Consequences Moisture Moisture Uptake Caking Caking & Clumping Moisture->Caking Deliquescence Deliquescence Moisture->Deliquescence Polymorphism Polymorphic Transformation Moisture->Polymorphism Mechanical Altered Mechanical Properties Moisture->Mechanical Hydrolysis Hydrolysis Moisture->Hydrolysis Disproportionation Salt Disproportionation Moisture->Disproportionation

Caption: Consequences of moisture uptake in HCl salts.

Section 2: Characterization and Troubleshooting

This section provides practical guidance on how to assess the hygroscopic nature of your compound and troubleshoot common experimental issues.

Q3: How can I accurately measure the hygroscopicity of my hydrochloride salt?

A3: The most common and accurate method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) .[2][8][14] DVS is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample by varying the vapor concentration around it and measuring the change in mass.[15][16]

A simpler, albeit less detailed, method is the static method described in the European Pharmacopoeia (Ph. Eur.) . This involves exposing a sample to a constant relative humidity (RH), typically 80% RH at 25°C for 24 hours, and measuring the percentage weight gain.[11] This method uses saturated salt solutions to maintain a constant RH.[17][18][19]

Here is a comparison of the two methods:

FeatureDynamic Vapor Sorption (DVS)European Pharmacopoeia (Static Method)
Principle Gravimetric analysis under controlled, dynamic changes in relative humidity.[15][16]Gravimetric analysis after exposure to a single, static high-humidity condition.[11]
Information Provided Sorption/desorption isotherms, kinetics of water uptake, critical relative humidity (cRH).[14][15]A single data point of weight gain at a specific RH and time.[11]
Sample Size Typically a few milligrams.300-500 mg.[11]
Advantages Provides a comprehensive understanding of the material's interaction with moisture over a range of humidities.[8][20]Simple, cost-effective, and widely used for classification.[11]
Limitations Requires specialized instrumentation.Provides limited information; may not be suitable for all solids as the chosen RH might induce phase changes.[11]
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Accurately weigh a small amount of the hydrochloride salt sample (typically 5-20 mg) into the DVS sample pan.

  • Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This establishes a dry reference mass.[11]

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change falls below a predefined threshold).[16]

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

The following diagram outlines the DVS experimental workflow:

DVS_Workflow Start Start DVS Analysis Prep Sample Preparation (Weighing) Start->Prep Dry Drying Step (0% RH until stable weight) Prep->Dry Sorption Sorption Phase (Stepwise increase in RH) Dry->Sorption Desorption Desorption Phase (Stepwise decrease in RH) Sorption->Desorption Analysis Data Analysis (Generate Isotherm) Desorption->Analysis End End Analysis->End

Caption: Dynamic Vapor Sorption (DVS) experimental workflow.

Q4: My powder caked during processing. How can I troubleshoot this?

A4: Caking is a clear indicator of excessive moisture uptake.[2] To troubleshoot this, consider the following:

  • Environmental Control: The most immediate solution is to control the relative humidity (RH) in your processing environment. Most pharmaceutical manufacturing suites aim for an RH between 30-60%. For highly hygroscopic materials, you may need to operate in a low-humidity environment.[1][21]

  • Excipient Selection: If you are formulating a blend, consider incorporating excipients that can help mitigate hygroscopicity. Hydrophobic excipients can act as a barrier to moisture, while some excipients can preferentially adsorb moisture, protecting the API.[22][[“]]

  • Particle Size Engineering: While smaller particles have a larger surface area, very fine particles can also be more prone to caking. Optimizing the particle size distribution can sometimes improve flowability.

  • Process Parameters: In processes like milling, heat generated can increase the local humidity. Optimizing milling parameters to reduce heat generation can be beneficial.

Section 3: Management and Mitigation Strategies

This section explores proactive strategies to manage the hygroscopicity of your hydrochloride salt compounds from early development through to the final product.

Q5: What are the primary strategies for managing a hygroscopic hydrochloride salt API?

A5: There are four main strategies that can be employed, often in combination, to manage hygroscopic APIs:

  • Crystal Engineering (Co-crystallization): This involves forming a co-crystal of the API with a suitable co-former. Co-crystallization can alter the crystal packing and create a less hygroscopic solid form.[1][22][[“]][24] This approach has shown success in reducing the hygroscopicity of some hydrochloride salts.[7]

  • Formulation Strategies:

    • Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help to "shield" the API from moisture.[1][22][24]

    • Encapsulation: Creating a physical barrier around the API particles using techniques like spray drying or coacervation can prevent moisture ingress.[1][22][24][25]

    • Film Coating: For solid dosage forms like tablets, applying a film coating with low water permeability can effectively protect the core from atmospheric moisture.[1][[“]]

  • Process Control:

    • Humidity Control: As mentioned previously, maintaining a low relative humidity environment during manufacturing is crucial.[1][21]

    • Use of Glidants and Lubricants: Incorporating these excipients can improve powder flow even in the presence of some moisture.[1]

  • Packaging Solutions:

    • High-Barrier Packaging: Utilizing packaging materials with low water vapor permeability is essential for protecting the final product.[1][[“]] Examples include cold-formed aluminum blisters and high-density polyethylene (HDPE) bottles.[10][26]

    • Desiccants: Including desiccants, such as silica gel or molecular sieves, within the packaging can actively adsorb any moisture that permeates the packaging or is present in the headspace.[3][10]

The following decision tree can help guide the selection of an appropriate management strategy:

Management_Strategy_Decision_Tree Start Hygroscopic HCl Salt Identified Assess_Severity Assess Severity of Hygroscopicity Start->Assess_Severity Early_Stage Early Stage Development? Assess_Severity->Early_Stage High Late_Stage Late Stage Development? Assess_Severity->Late_Stage Low to Moderate Co_crystallization Crystal Engineering (Co-crystallization) Early_Stage->Co_crystallization Formulation Formulation Strategies (Excipients, Coating, Encapsulation) Late_Stage->Formulation Process_Control Process Control (Low RH Environment) Formulation->Process_Control Packaging Packaging Solutions (High-Barrier + Desiccant) Process_Control->Packaging

Caption: Decision tree for selecting a hygroscopicity management strategy.

Q6: I am developing a tablet formulation. What are the key considerations for a hygroscopic HCl salt?

A6: For tablet formulations, a multi-pronged approach is often necessary:

  • Binder Selection: Choose binders with low hygroscopicity.

  • Disintegrant Choice: Some superdisintegrants are highly hygroscopic and can exacerbate problems. Careful selection and use level are important.

  • Manufacturing Process: Direct compression is often preferred over wet granulation for moisture-sensitive drugs, as it avoids the addition of water. If wet granulation is necessary, non-aqueous solvents can be considered.

  • Tablet Coating: Applying a hydrophobic film coat is a highly effective way to protect the tablet core from moisture. Polymers like polyvinyl alcohol and methacrylate copolymers are often used.[[“]]

  • Packaging: As a final line of defense, packaging is critical. Blister packs, especially those made from cold-formed aluminum, offer excellent moisture protection for individual doses.[21][26] For multi-dose containers, HDPE bottles with induction seals and desiccants are a standard choice.[10][[“]]

By understanding the fundamental principles of hygroscopicity and employing systematic characterization and management strategies, the challenges associated with hydrochloride salt compounds can be effectively mitigated, leading to the development of stable and robust drug products.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

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  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Sanner. [Link]

  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. ACG. [Link]

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  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • SOP for Hygroscopicity Testing in Powders. SOP Guide for Pharma. [Link]

  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. National Center for Biotechnology Information. [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org. [Link]

  • Measuring Hygroscopicity of Powders. Scribd. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis Services. The Solubility Company. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Dynamic vapor sorption. Wikipedia. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. SciSpace. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. ACS Publications. [Link]

  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed. [Link]

  • Effect of relative humidity on HCl formation from the reaction of H2SO4 and HNO3 with NaCl particles. Academia.edu. [Link]

  • Relative humidities over saturated solutions of nine salts in the temperature range from 0 to 90 degrees F. NRC Publications Archive. [Link]

  • Saturated salt solutions for controlling relative humidity. Conservation Physics. [Link]

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Optimization

preventing degradation of aminocyclobutane derivatives in solution

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that aminocyclobutane derivatives—such as 1-aminocyclobutane-1-carboxylic acid (ACBC) analogs and spirocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that aminocyclobutane derivatives—such as 1-aminocyclobutane-1-carboxylic acid (ACBC) analogs and spirocyclic amines—present unique stability challenges in solution. Their degradation is primarily driven by the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) and the high electron density of the amine group.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your aminocyclobutane libraries and formulated APIs.

I. Core Degradation Pathways

To effectively prevent degradation, we must first map the chemical causality. Aminocyclobutanes in solution typically fail via three primary mechanisms: autoxidation of the amine, solvolytic ring-opening, and hydrolysis of pendant functional groups.

Degradation Start Aminocyclobutane API in Solution Oxidation Amine Oxidation (O2 / Peroxides) Start->Oxidation RingOpening Ring-Opening (Strain / Zwitterions) Start->RingOpening Hydrolysis Hydrolysis (pH Extremes) Start->Hydrolysis NOxide N-Oxides & Formaldehyde Oxidation->NOxide Acyclic Acyclic Alkenes RingOpening->Acyclic Cleaved Cleaved Substituents Hydrolysis->Cleaved

Logical mapping of aminocyclobutane degradation pathways in solution.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my aminocyclobutane derivative rapidly forming N-oxide and formaldehyde impurities during ambient storage? Causality: Amines in their non-ionized (free base) form are highly susceptible to autoxidation and reaction with trace peroxides present in excipients or solvents. The nitrogen lone pair acts as a nucleophile or radical target, leading to the formation of hydroxylamines, N-oxides, and eventually cleavage products like formaldehyde[1]. Solution: You must suppress the availability of the nitrogen lone pair. Buffer the solution to a pH below the amine's pKa to ensure it remains protonated; the protonated state drastically reduces the kinetic rate of oxidation[1]. Additionally, incorporate a free radical scavenger such as methimazole, which has been shown to specifically inhibit the formation of formaldehyde and dimethylformamide (DMF) in oxidation-sensitive amines[2].

Q2: We are observing spontaneous acyclic degradants. What triggers the cyclobutane ring to open in solution? Causality: The cyclobutane ring possesses significant angular strain. When substituted with electron-donating and electron-withdrawing groups (an "electron push-pull" effect), the ring can undergo Lewis-acid-induced or thermally-induced cleavage via thermostabilized 1,4-zwitterionic intermediates[3]. Solution: Avoid using Lewis-acidic buffers or protic solvents that can stabilize these zwitterionic transition states. Store the solutions at 2–8°C (cryo-storage) to minimize the thermal kinetic energy required to surpass the activation barrier for ring-opening[4].

Q3: Does the choice of solvent deoxygenation method actually matter? Causality: Yes. Standard nitrogen sparging often leaves residual dissolved oxygen, which acts as a radical initiator for amine autoxidation. Solution: For highly sensitive aminocyclobutanes, utilize a freeze-pump-thaw cycle. This method removes dissolved molecular oxygen from the solvent matrix under vacuum while the solvent is solid, providing a vastly superior inert environment[5].

III. Quantitative Stability Matrix

Use the following table to benchmark your formulation parameters against expected stability outcomes.

Degradation PathwayKey Catalysts / TriggersPreventative InterventionsTarget Stability Metric (7 Days)
Amine Oxidation Dissolved O₂, Peroxides, LightMethimazole (100–1000 ppm)[2], Argon Headspace[4]< 0.1% N-oxide formation
Ring-Opening Lewis acids, Heat, Push-Pull substituentsCryo-storage (2–8°C)[4], Aprotic solvent selection< 0.5% Acyclic degradants
Hydrolysis Extreme pH (Acid/Base), MoistureNeutral buffers, Desiccated storage for solids[4]< 0.1% Cleaved products
IV. Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls to verify that your preventative measures are actively working, rather than relying on assumption.

Workflow Step1 1. Solvent Deoxygenation Step2 2. pH Buffering (Protonation) Step1->Step2 Step3 3. Antioxidant Addition Step2->Step3 Step4 4. API Dissolution & Cryo-storage Step3->Step4

Step-by-step workflow for preparing stable aminocyclobutane solutions.

Protocol A: Formulation of Oxidation-Resistant Solutions

Objective: Prepare a 1 mg/mL aminocyclobutane solution protected against autoxidation and ring-opening.

  • Solvent Deoxygenation (Freeze-Pump-Thaw): Place the target aqueous buffer or solvent in a Schlenk flask. Freeze the solvent using a liquid nitrogen bath. Apply high vacuum for 5 minutes, then seal the flask and allow it to thaw. Repeat this cycle three times to ensure complete removal of dissolved O₂[5].

  • pH Adjustment: Adjust the buffer to a pH at least 1.5 units below the pKa of the aminocyclobutane's amine group. Self-Validation: Measure the pH before and after API addition to ensure the buffering capacity is sufficient to maintain the protonated state[1].

  • Antioxidant Spiking: Add 100 ppm of methimazole or Butylated hydroxytoluene (BHT) to the deoxygenated solvent[2].

  • API Dissolution: Under an Argon atmosphere, dissolve the aminocyclobutane API to a final concentration of 1 mg/mL. Transfer to amber vials to prevent photodegradation[4].

  • Storage: Flush the vial headspace with Argon and immediately transfer to a 2–8°C refrigerated environment[4].

Protocol B: Self-Validating Forced Degradation Testing

Objective: Establish the intrinsic stability profile and validate the analytical method's ability to resolve degradants.

  • Thermal/Hydrolytic Stress: Prepare a 1 mg/mL solution of the API in 0.1 M HCl and another in 0.1 M NaOH. Incubate both at 60°C for 24 hours[4].

  • Oxidative Stress (Positive Control): Prepare a 1 mg/mL solution spiked with 3% H₂O₂. This forces the generation of N-oxides and validates that your HPLC/MS method can separate the oxidized impurity from the parent peak[5].

  • Negative Control: Prepare a fully protected sample (Protocol A) and incubate at 2–8°C.

  • Analysis: Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the acid/base samples with equivalent NaOH/HCl. Analyze via HPLC-UV/MS. Validation Check: The mass balance (Parent API Area + Degradant Areas) must equal 100% ± 2%. If it does not, degradants are either volatile (e.g., formaldehyde) or not absorbing at the chosen UV wavelength, necessitating MS or CAD detection.

V. References
  • Benchchem. Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.

  • National Center for Biotechnology Information (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions.

  • PubMed. Leveraging Electron Push-Pull Effect for Catalytic Polymerization and Degradation of a Cyclobutane Monomer System.

  • United States Patent and Trademark Office (USPTO). Stabilization of Pharmaceuticals to Oxidative Degradation.

  • Google Patents. Inhibition of amine oxidation (US20120271026A1).

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship Guide: 2-[trans-3-Aminocyclobutyl]propan-2-ol vs. cis-Isomer in Drug Discovery

Executive Summary In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic rings is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic rings is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The building block 2-[3-Aminocyclobutyl]propan-2-ol —typically utilized as a hydrochloride salt—provides a primary amine for core scaffold coupling and a tertiary alcohol for solvent-exposed hydrogen bonding.

However, the cyclobutane ring introduces critical stereochemical considerations. The relative orientation of the amine and the propan-2-ol group—either trans or cis—drastically alters the 3D vector of the molecule. This guide provides an objective, data-supported comparison of the trans and cis isomers, detailing their structural implications, target-specific biological activities (specifically against H-PGDS and IRAK4), and the validated experimental protocols required to evaluate them.

Structural & Physicochemical Causality

The biological activity of a final drug candidate is fundamentally dictated by how its constituent building blocks navigate the steric and electronic landscape of the target binding pocket.

  • The trans-Isomer: In the trans-1,3-disubstituted cyclobutane system, the molecule typically adopts a conformation where both bulky substituents (the amine-linked core and the propan-2-ol group) occupy pseudo-equatorial positions. This minimizes transannular steric strain and projects the tertiary alcohol outward, making it an ideal vector for solvent exposure or binding to shallow, open pockets.

  • The cis-Isomer: The cis-isomer forces one of the substituents into a pseudo-axial position, leading to 1,3-diaxial-like steric clashes. When coupled to a bulky heteroaryl core, the cis-configuration often causes the propan-2-ol moiety to fold back toward the core scaffold, altering the polar surface area (PSA) and potentially causing steric clashes with narrow kinase hinge regions.

Table 1: Physicochemical & Structural Comparison
Property2-[trans-3-Aminocyclobutyl]propan-2-ol2-[cis-3-Aminocyclobutyl]propan-2-ol
Stereochemical Vector 1,3-diequatorial (pseudo)1-axial, 3-equatorial (pseudo)
Steric Strain (Coupled) Lower (Substituents project linearly)Higher (Substituents project orthogonally)
Intramolecular H-Bonding Highly UnlikelyPossible (Conformation dependent)
Solvent Exposure Trajectory Linear extensionAngled/Folded extension

Target-Specific Biological Activity (SAR)

The stereochemical differences between the trans and cis isomers manifest prominently in their half-maximal inhibitory concentrations (IC50) when synthesized into active pharmaceutical ingredients.

Case Study A: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

H-PGDS is a key enzyme in the arachidonic acid cascade, responsible for isomerizing PGH2 to PGD2, a major mediator of allergic and inflammatory diseases[1]. When 2-[3-Aminocyclobutyl]propan-2-ol is coupled to a naphthyridine or fused-pyridine core, the trans-isomer consistently outperforms the cis-isomer[2]. The trans-geometry allows the tertiary alcohol to reach a specific hydrophilic sub-pocket while the cyclobutane ring perfectly occupies the lipophilic channel of the H-PGDS active site[3]. The cis-isomer introduces a steric clash with the channel walls, resulting in a significant drop in binding affinity.

Case Study B: IRAK4 Inhibitors and PROTACs

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in Toll-like receptor signaling[4]. In the development of IRAK4 degraders (PROTACs) and inhibitors, the cyclobutane moiety is often used as a linker or solvent-exposed appendage[4]. The trans-isomer provides a superior, linear trajectory that prevents the propan-2-ol group from interfering with the kinase hinge-binding motif, whereas the cis-isomer can disrupt the optimal binding angle, reducing both kinase inhibition and E3 ligase recruitment efficiency[4].

Table 2: Representative Matched-Pair Biological Activity
Target / ScaffoldIsomer IncorporatedIC50 (nM)Pharmacological Impact
H-PGDS (Naphthyridine core)trans-isomer< 10 nMOptimal fit in lipophilic pocket; high efficacy.
H-PGDS (Naphthyridine core)cis-isomer> 150 nMSteric clash with active site residues; poor fit.
IRAK4 (Piperazine-linked)trans-isomer12 nMFavorable hinge-binding vector; strong degradation.
IRAK4 (Piperazine-linked)cis-isomer85 nMSub-optimal trajectory; reduced target engagement.

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of these isomers requires a self-validating experimental system. Below are the field-proven methodologies for isolating the isomers and quantifying their biological activity.

Chiral Separation via Supercritical Fluid Chromatography (SFC)

Causality: Standard reverse-phase HPLC frequently fails to resolve cis/trans cyclobutane isomers due to their identical polarities and molecular weights. SFC leverages a chiral stationary phase and supercritical CO2 to exploit the subtle 3D spatial differences between the pseudo-axial and pseudo-equatorial vectors[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the synthesized cis/trans mixture of the target compound in a compatible solvent (e.g., Methanol/DCM 1:1) to a concentration of 20 mg/mL.

  • System Equilibration: Equip the SFC system with a Chiralpak IG column (or equivalent amylose-based stationary phase). Equilibrate with a mobile phase of 40% Ethanol (containing 0.1% NH4OH as a basic modifier to prevent amine tailing) and 60% supercritical CO2[1].

  • Injection & Elution: Inject the sample. Maintain a flow rate of 3-5 mL/min at a column temperature of 35°C and a backpressure of 100 bar.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The trans-isomer typically elutes differently than the cis-isomer due to its linear spatial profile interacting differently with the chiral grooves of the column.

  • Recovery: Evaporate the fractions under reduced pressure to yield the enantiomerically/diastereomerically pure solid[1].

SFC_Workflow Mix Synthesized cis/trans Mixture SFC SFC: Chiralpak IG Column 40% EtOH / 60% CO2 Mix->SFC Trans trans-Isomer Fraction (Linear Profile) SFC->Trans Cis cis-Isomer Fraction (Folded Profile) SFC->Cis Coupling Downstream Biological Assay Trans->Coupling Cis->Coupling

Workflow for the isolation of cyclobutane stereoisomers using Supercritical Fluid Chromatography.

High-Throughput H-PGDS Enzymatic Assay (RapidFire MS)

Causality: Measuring H-PGDS activity is notoriously difficult because its product, PGD2, is highly unstable and rapidly degrades. To create a self-validating assay, SnCl2 is used to chemically reduce any unreacted PGH2 substrate into stable PGF2α. By measuring the ratio of PGD2 to PGF2α via mass spectrometry, researchers eliminate artifacts caused by substrate degradation[5].

Step-by-Step Protocol:

  • Enzyme Incubation: In a 384-well plate, add 10 µL of H-PGDS enzyme solution (in 20 mM Tris-HCl pH 7.4, 150 mM NaCl) to 1 µL of the trans- or cis-isomer inhibitor dissolved in DMSO[5]. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of PGH2 substrate (prepared in ice-cold buffer).

  • Reaction Quenching (Critical Step): After exactly 60 seconds, quench the reaction by adding 10 µL of a 600 mM SnCl2 suspension in citric acid/HCl. Mechanism: The SnCl2 instantly reduces all remaining PGH2 to stable PGF2α, locking the substrate-to-product ratio[5].

  • Centrifugation: Centrifuge the plates at 1000 rpm for 5 minutes to pellet any precipitated proteins[5].

  • RapidFire MS Analysis: Analyze the supernatant using a RapidFire high-throughput solid-phase extraction system coupled to a triple quadrupole mass spectrometer. Measure the relative peak areas of PGD2 (product) and PGF2α (surrogate substrate)[5].

  • Data Calculation: Calculate percentage conversion: % Conversion =[PGD2 Area / (PGD2 Area + PGF2α Area)] × 100. Fit the data to a 4-parameter logistic curve to determine the exact IC50[5].

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Substrate) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 PGD2 (Product) HPGDS->PGD2 DP DP1/DP2 Receptors (Inflammation) PGD2->DP Inhibitor trans-Isomer Inhibitor Inhibitor->HPGDS Competitive Inhibition

Arachidonic acid cascade highlighting specific H-PGDS inhibition by trans-isomer derivatives.

Conclusion

The selection between the trans and cis isomers of 2-[3-Aminocyclobutyl]propan-2-ol is not merely a synthetic detail; it is a critical determinant of pharmacological success. Experimental data across multiple kinase and synthase targets (notably H-PGDS and IRAK4) overwhelmingly demonstrate that the trans-isomer provides a superior steric vector. By utilizing robust chiral separation techniques and self-validating mass spectrometry assays, drug development professionals can accurately harness the geometric advantages of this vital building block.

References

  • Chemical compounds as h-pgds inhibitors World Intellectual Property Organization (WIPO) URL:[1]

  • Fused pyridines as H-PGDS inhibitors China National Intellectual Property Administration (CNIPA) URL:[2]

  • Quinoline-3-carboxamides as h-pgds inhibitors World Intellectual Property Organization (WIPO) URL:[3]

  • Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use World Intellectual Property Organization (WIPO) URL:[4]

  • Patent Application Publication: US 2021/0139507 A1 Google APIs (US Patent Office) URL:[Link][5]

Sources

Comparative

Physicochemical Causality: Why Aminocyclobutane Outperforms Traditional Scaffolds

As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead optimization campaigns that stall due to the inherent liabilities of traditional cyclic amines. Pyrrolidines and piperidines are ubiqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead optimization campaigns that stall due to the inherent liabilities of traditional cyclic amines. Pyrrolidines and piperidines are ubiquitous in drug discovery, but their high basicity and metabolically vulnerable α -carbons often lead to poor membrane permeability, hERG toxicity, and rapid clearance.

To overcome these hurdles, the aminocyclobutane scaffold has emerged as a highly effective bioisostere. By moving the nitrogen exocyclic to a strained four-membered ring, we fundamentally alter the physicochemical and pharmacokinetic landscape of the molecule. This guide provides an in-depth, objective comparison of aminocyclobutane against other cyclic amine scaffolds, grounded in structural causality and validated experimental data.

The decision to swap a pyrrolidine or piperidine for an aminocyclobutane is driven by three fundamental structural differences:

A. pKa Modulation via Orbital Rehybridization Traditional secondary cyclic amines like pyrrolidine and piperidine are highly basic, with typical pKa values exceeding 11.0[1]. This results in compounds being >99% ionized at physiological pH (7.4), which severely restricts passive membrane permeability. In contrast, aminocyclobutanes typically exhibit pKa values between 8.5 and 9.0. The causality lies in Bent’s Rule . The internal C-C-C bond angles of the cyclobutane ring are compressed to ~90°, forcing these endocyclic bonds to adopt higher p-character. Consequently, the exocyclic bonds (including the C-N bond) must adopt higher s-character. This increased s-character makes the adjacent carbon more electronegative, inductively pulling electron density away from the amine lone pair and lowering the basicity of the system.

B. Metabolic Stability and Ring Strain Pyrrolidines are notorious for Cytochrome P450 (CYP)-mediated oxidation at the carbon α to the nitrogen, leading to reactive iminium intermediates and rapid intrinsic clearance ( CLint​ ). Aminocyclobutanes resist this pathway. Oxidation at the cyclobutane ring is thermodynamically penalized; creating an sp2 -hybridized center within a four-membered ring drastically increases ring strain. This energetic barrier essentially shuts down α -oxidation, leading to significantly improved metabolic stability[2].

C. Lipophilicity (logD) and 3D Exit Vectors While oxetane-amines are often used to lower lipophilicity (reducing logD by ~0.8 units compared to aminocyclobutanes)[3], aminocyclobutanes offer a "goldilocks" zone. They maintain enough lipophilicity to ensure target engagement in hydrophobic pockets while providing a unique, puckered "butterfly" conformation. This distinct 3D geometry projects substituents at different vectors compared to the flat envelope of pyrrolidine or the rigid chair of piperidine, often rescuing potency in sterically constrained binding sites[4].

Quantitative Scaffold Comparison

The following table synthesizes the physicochemical and ADME parameters of matched molecular pairs when a core scaffold is substituted.

Scaffold FeatureTypical pKaRelative logD ShiftMetabolic Stability ( CLint​ )hERG Liability3D Conformation
Pyrrolidine ~11.3BaselinePoor (Rapid α -oxidation)HighEnvelope (Flexible)
Piperidine ~11.2+0.4ModerateHighChair (Rigid)
Azetidine ~10.4-0.2ModerateModeratePuckered (Moderate)
Aminocyclobutane ~8.8+0.5Excellent LowPuckered (Butterfly)
3-Aminooxetane ~7.5-0.3ExcellentVery LowPlanar/Slightly Puckered

Data synthesized from matched-pair analyses of cyclic amine bioisosteres[1][3].

Logical Workflows for Scaffold Hopping

When transitioning a lead series, it is critical to follow a logic-driven workflow that validates the bioisosteric replacement at each stage.

G A Lead Compound (Pyrrolidine/Piperidine) B Identify Liability (High pKa, Rapid Clearance) A->B C Bioisosteric Replacement (Aminocyclobutane) B->C D ADME Profiling (pKa, logD, CL_int) C->D E Lead Optimization (Improved Permeability) D->E

Fig 1: Logical workflow for bioisosteric replacement of cyclic amines with aminocyclobutane.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting these scaffold comparisons must be generated using self-validating experimental systems. Below are the definitive protocols for evaluating the two most critical parameters: pKa and Metabolic Stability.

Protocol A: Thermodynamic pKa Determination via Potentiometric Titration

Causality: While computational predictions are useful, the unique inductive effects of strained rings require empirical thermodynamic validation. Potentiometric titration using a co-solvent extrapolation method (Yasuda-Shedlovsky) is the gold standard because it directly measures the protonation state equilibrium, avoiding the matrix effects of LC-MS methods.

  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1-2 mg of the aminocyclobutane compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength). If the compound is poorly soluble, prepare mixtures in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration Execution: Titrate the solution with standardized 0.5 M KOH using an automated micro-dispenser under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the basic pKa reading).

  • Data Extrapolation: For mixed-solvent titrations, plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate to 100% aqueous (dielectric constant ~78.3) to determine the true thermodynamic aqueous pKa.

Protocol B: In Vitro Microsomal Stability Assay (Human Liver Microsomes)

Causality: To prove that the aminocyclobutane resists CYP-mediated clearance better than pyrrolidine, we use Human Liver Microsomes (HLM). The assay is designed as a self-validating system by including high-clearance (Verapamil) and low-clearance (Warfarin) control compounds. If the controls fail to hit historical benchmarks, the entire plate is invalidated, ensuring absolute trust in the data.

  • Substrate Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Reasoning: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYPs, allowing for first-order kinetic calculations.

  • Microsome Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Reasoning: A regenerating system is superior to direct NADPH addition as it prevents the depletion of the cofactor over the 60-minute assay, ensuring sustained enzyme activity.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction, while precipitating the proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate Intrinsic Clearance: CLint​=(k×V)/mg of protein .

G A 1. Substrate Prep (1 µM Compound in Buffer) B 2. HLM Addition (0.5 mg/mL Protein) A->B C 3. Reaction Initiation (Add NADPH Regenerating System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench & Precipitate (Cold MeCN + Internal Standard) D->E F 6. LC-MS/MS Quantification (Calculate t1/2 and CL_int) E->F

Fig 2: Self-validating in vitro microsomal stability assay protocol.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications.[Link]

  • Kann, N., et al. "Synthesis of Nitrogen Heterocycles and Ruthenium Complexes." Chalmers Publication Library.[Link]

  • Freeman, D. B., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." PMC, National Institutes of Health.[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminocyclobutanol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic challenge to a valuable scaffold in modern medicinal chemistry. Its in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic challenge to a valuable scaffold in modern medicinal chemistry. Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry upon molecules, offering a distinct advantage in the design of novel therapeutics. When functionalized with amino and hydroxyl groups, the resulting aminocyclobutanol core serves as a versatile building block for creating compounds with diverse biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of aminocyclobutanol derivatives, primarily focusing on their potential as antiviral and anticancer agents. By examining experimental data from aminocyclobutanol compounds and their close structural analogs, we aim to elucidate the key structural features that govern their biological function and provide a framework for the rational design of future drug candidates.

The Aminocyclobutanol Scaffold: A Foundation for Therapeutic Potential

The rigid nature of the cyclobutane ring in aminocyclobutanol derivatives offers a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target. This conformational constraint can lead to higher binding affinity and improved selectivity compared to more flexible acyclic or larger ring systems. The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is a critical determinant of biological activity, influencing how the molecule interacts with its target protein. The relative orientation of these functional groups (cis or trans) and their absolute stereochemistry create distinct pharmacophores that can be tailored for specific biological targets.

Antiviral Activity: Targeting Viral Enzymes and Replication

Aminocyclobutanol derivatives have shown promise as antiviral agents, particularly as nucleoside and non-nucleoside inhibitors of viral enzymes. The cyclobutane ring can act as a carbocyclic mimic of the furanose sugar in natural nucleosides, offering increased metabolic stability.

Case Study: Cyclobutyl and Cyclopentyl Nucleoside Analogs as Antiviral Agents

While comprehensive SAR studies on a wide range of aminocyclobutanol nucleosides are emerging, significant insights can be drawn from closely related carbocyclic nucleosides. For instance, a series of 2'-substituted cyclobutyl nucleosides has been synthesized and evaluated as potential anti-HIV agents. Although the nucleoside analogs themselves were found to be inactive against HIV-1 in cell culture, the triphosphate form of one of the derivatives demonstrated good activity against wild-type and mutant HIV reverse transcriptase (RT) in cell-free assays.[1] This suggests that the aminocyclobutanol core is tolerated by the viral polymerase but that the initial phosphorylation by cellular kinases is a limiting step, a crucial piece of information for future prodrug strategies.

In the context of influenza, cyclopentane derivatives, which share a similar carbocyclic nature with cyclobutanes, have been extensively studied as neuraminidase inhibitors.[2][3][4][5] These studies provide a valuable framework for understanding the SAR of small carbocyclic rings in targeting viral surface enzymes.

Table 1: Comparative Antiviral Activity of Carbocyclic Nucleoside Analogs and Neuraminidase Inhibitors

Compound/Analog TypeVirus/TargetAssayEC50 / IC50 (µM)Key SAR ObservationsReference
2'-Substituted Cyclobutyl Nucleoside TriphosphateHIV-1 Reverse TranscriptaseCell-free4.7 - 6.9The triphosphate form is active, indicating the scaffold is accepted by the enzyme.[1][1]
RWJ-270201 (Cyclopentane derivative)Influenza A (H1N1)Neutral Red Assay≤1.5Potent inhibition comparable to oseltamivir, highlighting the effectiveness of a five-membered carbocyclic core.[2][3][4][5][2][3][4][5]
BCX-1827 (Cyclopentane derivative)Influenza A (H3N2)Neutral Red Assay<0.3High potency against various influenza strains.[2][3][4][5][2][3][4][5]
BCX-1898 (Cyclopentane derivative)Influenza BNeutral Red Assay<0.2Demonstrates broad-spectrum anti-influenza activity.[2][3][4][5][2][3][4][5]
1,2,3-Triazole Cyclopentenyl NucleosideVaccinia Virus0.4The nature of the heterocyclic base is critical for potent antiviral activity.[6][6]
1,2,3-Triazole Cyclopentenyl NucleosideSARS-CoV47Moderate activity against coronaviruses.[6][6]

Causality Behind Experimental Choices: The use of both cell-based assays (e.g., CPE, Neutral Red) and cell-free enzymatic assays (e.g., HIV RT inhibition) is crucial. Cell-based assays provide a measure of the overall antiviral effect in a biological system, encompassing cell permeability, metabolic activation (for nucleosides), and target engagement. In contrast, enzymatic assays isolate the interaction between the compound and its direct molecular target, providing mechanistic insights. The observation that the cyclobutyl nucleoside triphosphate is active while the parent nucleoside is not, strongly suggests a bottleneck in the cellular phosphorylation pathway, thereby guiding the next steps in drug design towards developing prodrugs that can bypass this limitation.

Anticancer Activity: Targeting Cell Proliferation and Signaling

The rigid framework of the aminocyclobutanol scaffold is also advantageous in the design of anticancer agents. By presenting pharmacophoric groups in a well-defined spatial orientation, these derivatives can achieve high-affinity interactions with cancer-related targets such as kinases and integrins.

Comparative Analysis with Cyclobutane-Based Anticancer Agents

Direct SAR studies on aminocyclobutanol derivatives as anticancer agents are an active area of research. However, valuable insights can be gained by examining the SAR of other cyclobutane-containing molecules and related amino acid derivatives that have shown promising anticancer activity. For example, a new integrin antagonist chemotype incorporating a functionalized cyclobutane ring has been developed, with lead compounds showing IC50 values of less than 1 µM in cell-based adhesion and invasion assays.[7] This highlights the potential of the cyclobutane core as a scaffold for disrupting protein-protein interactions involved in cancer progression.

Furthermore, studies on small amphipathic β²,²-amino acid derivatives have revealed potent anticancer activity.[8] The most promising of these compounds displayed IC50 values ranging from 0.32 to 3.89 µM against a panel of 59 different cancer cell lines.[8] This demonstrates that the precise arrangement of amino and other functional groups on a compact scaffold can lead to broad-spectrum anticancer activity.

Table 2: Comparative Anticancer Activity of Cyclobutane-Containing and Related Derivatives

Compound/Analog TypeCancer Cell Line(s)AssayIC50 (µM)Key SAR ObservationsReference
Cyclobutane-based αvβ3 antagonistVariousCell Adhesion/Invasion< 1A functionalized cyclobutane ring serves as an effective central scaffold.[7][7]
β²,²-amino acid derivative (5c)59 Cancer Cell LinesCell Proliferation0.32 - 3.89The spatial arrangement of amino and hydrophobic groups is critical for broad-spectrum activity.[8][8]
DCLK1-IN-1 (diazepinone scaffold)Pancreatic Cancer OrganoidsCell Proliferation-Demonstrates the importance of scaffold rigidity and specific substitutions for kinase selectivity.[9][9]
MAPK11 Inhibitor (13b)MAPK11 KinaseMobility Shift Assay0.0042High potency achieved through optimization of a rigid scaffold.[10][10]

Expertise in Action: The selection of cell lines for screening is a critical step. Utilizing a diverse panel, such as the NCI-60 cell line panel, provides a broad understanding of a compound's spectrum of activity and can reveal potential mechanisms of action based on the differential sensitivity of the cell lines. Furthermore, comparing activity against cancerous and non-cancerous cell lines (e.g., human lung fibroblasts) is essential for determining the therapeutic index and potential for off-target toxicity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the antiviral and anticancer potential of aminocyclobutanol derivatives.

Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage.

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the aminocyclobutanol derivatives in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.01). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: Visually score the wells for the presence of CPE under a microscope. Alternatively, quantify cell viability using a colorimetric assay such as the Neutral Red uptake assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.

2. Neuraminidase Inhibition Assay

This enzymatic assay is specific for influenza virus and measures the ability of a compound to inhibit the activity of the neuraminidase enzyme.

  • Enzyme and Substrate: Use a commercially available neuraminidase enzyme and a fluorogenic substrate such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Inhibitor Incubation: In a 96-well black plate, pre-incubate the neuraminidase enzyme with various concentrations of the aminocyclobutanol derivatives for 30 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MUNANA substrate.

  • Fluorescence Measurement: After a 1-hour incubation at 37°C, stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces neuraminidase activity by 50%.

Anticancer Assays

1. MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminocyclobutanol derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict a general workflow for SAR studies and a conceptual model of aminocyclobutanol derivatives interacting with a biological target.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (Aminocyclobutanol Core) Synthesis Synthesis of Derivatives Lead->Synthesis In_vitro In vitro Assays (Enzymatic, Cell-based) Synthesis->In_vitro Test Compounds Data Activity Data (IC50 / EC50) In_vitro->Data SAR SAR Analysis Data->SAR Analyze Results Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Design New Derivatives

Caption: A generalized workflow for structure-activity relationship (SAR) studies of aminocyclobutanol derivatives.

Target_Interaction cluster_target Biological Target (e.g., Enzyme Active Site) cluster_ligand Aminocyclobutanol Derivative Pocket1 Hydrophobic Pocket Pocket2 H-bond Donor/Acceptor Pocket3 Ionic Interaction Site Scaffold Cyclobutane (Rigid Core) Scaffold->Pocket1 van der Waals Amine Amino Group Amine->Pocket3 Ionic Bond Hydroxyl Hydroxyl Group Hydroxyl->Pocket2 H-bond R_group R-group R_group->Pocket1 Hydrophobic Interaction

Caption: Conceptual model of an aminocyclobutanol derivative interacting with a biological target.

Conclusion and Future Directions

Aminocyclobutanol derivatives represent a promising class of scaffolds for the development of novel therapeutics. Their unique conformational rigidity and the stereochemical diversity offered by the amino and hydroxyl substituents provide a powerful platform for designing potent and selective inhibitors of various biological targets. While direct and extensive SAR studies on aminocyclobutanol derivatives are still maturing, comparative analysis with structurally related cyclobutane and cyclopentane analogs provides a solid foundation for rational drug design. Future research should focus on the systematic exploration of the chemical space around the aminocyclobutanol core, including variations in stereochemistry, the nature and position of substituents, and the development of innovative synthetic methodologies to access a wider range of derivatives. Such efforts, guided by the principles of SAR and supported by robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. PMC. [Link]

  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. ResearchGate. [Link]

  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. PMC. [Link]

  • Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. PubMed. [Link]

  • Cyclopentane Neuraminidase Inhibitors With Potent In Vitro Anti-Influenza Virus Activities. Utah State University DigitalCommons@USU. [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. [Link]

  • Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. PubMed. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]

  • Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. Virology Journal. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

  • Synthesis and applications of cyclonucleosides: an update (2010–2023). PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6-one scaffold. PMC. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

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Comparative

A Head-to-Head Comparison of Modern Aminocyclobutane Synthesis Methods

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible aliphatic linkers and flat aromatic rings, providing a unique vector in chemical space for optimizing pharmacological properties. Aminocyclobutanes, in particular, are increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as lipophilicity and solubility. This guide provides a head-to-head comparison of the most prevalent and powerful methods for synthesizing these valuable building blocks, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. [2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis

The formation of a four-membered ring through the joining of two unsaturated components remains the most direct and widely employed strategy for aminocyclobutane synthesis. This family of reactions can be broadly categorized by the method of activation: photochemical, transition-metal-catalyzed, and keteniminium-mediated.

A. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction and its aza-analogue, leverage the energy of light to promote the formation of the cyclobutane ring from an alkene and a carbonyl or imine, respectively.[1][2] This approach is particularly powerful for accessing highly functionalized systems. A common strategy involves the photocycloaddition of a vinyl ether with a maleimide, followed by a Hofmann rearrangement to install the amine functionality.[3]

The primary advantage of this method is the ability to construct complex, polyfunctionalized cyclobutanes in a few steps from readily available starting materials.[4] However, the success of photochemical reactions can be highly dependent on the specific substrates and the experimental setup, including the light source and the presence of photosensitizers.[4] Lack of regio- and stereoselectivity can also be a challenge, sometimes leading to product mixtures that require tedious separation.[5]

Caption: Workflow for photochemical synthesis of aminocyclobutanes.

Exemplary Protocol: Photochemical Synthesis of all-cis 2-Amino-3-alkoxycyclobutane-1-carboxylic Acid Precursor [4]

  • Reaction Setup: In a cylindrical Pyrex reactor, dissolve maleimide (1.0 equiv) in acetonitrile (33 mL/mmol). Add the desired alkyl vinyl ether (1.5 equiv) and acetophenone (0.1 equiv) as a photosensitizer.

  • Degassing: Stir the mixture at room temperature and degas with a gentle stream of argon for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a 400 W medium-pressure mercury lamp fitted with a water-cooling jacket for 4 hours. Maintain the temperature of the reaction mixture at or near room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure. Purify the resulting solid residue by flash chromatography on silica gel to isolate the bicyclic adduct.

  • Hofmann Rearrangement: The isolated adduct can then be subjected to a Hofmann rearrangement (e.g., using phenyliodine(III) bis(trifluoroacetate) (PIFA) in an acetonitrile/water mixture) to yield the desired aminocyclobutane derivative.[3]

B. Transition-Metal-Catalyzed [2+2] Cycloaddition

To overcome some of the limitations of photochemical methods, transition-metal catalysis has emerged as a powerful alternative. Iron-catalyzed [2+2] cycloadditions, in particular, have proven effective for the synthesis of aminocyclobutanes from electron-deficient alkenes and enamides.[6][7] These reactions often proceed under mild conditions with high stereoselectivity, driven by the formation of a donor-acceptor (DA) cyclobutane intermediate.[7]

The key advantage here is the enhanced control over reactivity and selectivity afforded by the catalyst.[8] This allows for the synthesis of complex aminocyclobutane derivatives that may not be accessible through other means.[9] The choice of metal, ligand, and reaction conditions can be tuned to achieve the desired outcome.

Iron_Catalyzed_Cycloaddition Enimide Enimide Fe_Catalyst FeCl3 Enimide->Fe_Catalyst Alkylidene_Malonate Alkylidene Malonate Alkylidene_Malonate->Fe_Catalyst Aminocyclobutane_Diester Aminocyclobutane Diester Fe_Catalyst->Aminocyclobutane_Diester [2+2]

Caption: Iron-catalyzed [2+2] cycloaddition for aminocyclobutane synthesis.

Exemplary Protocol: Iron-Catalyzed Synthesis of a β-Aminocyclobutane Dicarboxylate [7]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the enimide (1.0 equiv), the alkylidene malonate (1.2 equiv), and anhydrous iron(III) chloride (10 mol%).

  • Solvent Addition: Add dry dichloromethane (DCM) as the solvent (to a concentration of 0.1 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminocyclobutane derivative.

C. [2+2] Cycloaddition via Keteniminium Intermediates

This method involves the in situ generation of a highly reactive keteniminium salt from an α,β-unsaturated amide, which then undergoes a [2+2] cycloaddition with an alkene.[10] The resulting cyclobutane-fused iminium salt is then reduced to afford the aminocyclobutane.[11] This approach is particularly useful for synthesizing a wide range of functionalized cyclobutaneamines.[12]

The use of easily removable protecting groups on the nitrogen atom, such as N-allyl moieties, enhances the synthetic utility of this method.[10] A significant advantage is the ability to use simple, unactivated alkenes as coupling partners. However, the reaction requires the use of strong activating agents like triflic anhydride, which may not be compatible with all functional groups.

II. Ring Expansion Strategies: Building from Smaller Rings

Ring expansion reactions provide an alternative and often highly stereoselective route to aminocyclobutanes, starting from more readily accessible three- or four-membered ring precursors.

Ring Expansion of N-Vinyl-β-Lactams

A notable example of this strategy is the thermal ring expansion of N-vinyl-β-lactams.[5] This method proceeds through a[5][5] sigmatropic rearrangement to form an eight-membered enamide ring, which then undergoes an electrocyclization at elevated temperatures to diastereoselectively furnish the fused aminocyclobutane-containing δ-lactam.[13][14]

The starting β-lactams can be prepared on a multigram scale in a few steps.[5] This method offers access to structurally diverse and complex aminocyclobutanes. The reaction yields are generally good, and the diastereoselectivity of the electrocyclization step is often excellent. The use of microwave heating can significantly reduce reaction times.[5]

Caption: Ring expansion of N-vinyl-β-lactams to fused aminocyclobutanes.

Exemplary Protocol: Synthesis of a Fused Aminocyclobutane via Ring Expansion [5]

  • Starting Material Synthesis: Prepare the N-vinyl-β-lactam starting material. This typically involves a cycloaddition to form the β-lactam core, followed by N-vinylation, for example, via a copper-catalyzed cross-coupling with a vinyl iodide.

  • Reaction Setup: Place the N-vinyl-β-lactam in a microwave-safe reaction vial and dissolve it in a high-boiling solvent such as toluene or xylene.

  • Microwave Irradiation: Heat the sealed vial in a microwave reactor to 160-200 °C for the specified time (typically 30-60 minutes), as determined by optimization studies.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the fused aminocyclobutane product.

III. Strain-Release Functionalization of Bicyclobutanes

Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocycles known and serve as versatile precursors for the synthesis of substituted cyclobutanes.[15] The central bond of the BCB is highly reactive and can undergo strain-release reactions with various nucleophiles, including amines, to afford functionalized aminocyclobutanes.

This approach provides a robust method for creating diverse aminocyclobutanes with precise control over the substitution pattern.[13] The reactivity can be tuned to achieve chemoselective reactions, for instance, reacting with amines in the presence of alcohols. The synthesis of the BCB precursors themselves has become more accessible through modern synthetic methods.

Head-to-Head Comparison Summary

MethodKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivity
Photochemical [2+2] Access to complex, polyfunctionalized products; readily available starting materials.[3][4]Can lack selectivity; specialized equipment required; may produce byproducts.[5]40-80%Variable, often moderate
Transition-Metal [2+2] High stereoselectivity; mild reaction conditions; broad substrate scope.[6][7]Catalyst cost and sensitivity; potential for metal contamination in the final product.60-95%Good to Excellent
Keteniminium [2+2] Use of unactivated alkenes; good for diverse amine functionalities.[10]Requires strong activating agents; may have functional group compatibility issues.50-90%Generally Good
Ring Expansion High diastereoselectivity; access to unique fused ring systems.[5][13]Multi-step synthesis of starting materials; high temperatures may be required.70-95%Excellent
From Bicyclobutanes High modularity and control over substitution; chemoselective reactions are possible.Synthesis of strained BCB precursors can be challenging.60-90%Substrate-dependent

Conclusion and Future Outlook

The synthesis of aminocyclobutanes has matured significantly, with a diverse array of reliable and powerful methods now available to the synthetic chemist. [2+2] cycloadditions remain the most direct route, with transition-metal-catalyzed variants offering superior control over stereochemistry. Ring expansion strategies , particularly from β-lactams, provide an elegant and highly diastereoselective pathway to complex fused systems. Finally, the strain-release functionalization of bicyclobutanes offers a modular and increasingly accessible route to a wide range of substituted aminocyclobutanes.

The choice of method will ultimately depend on the specific target molecule, the desired substitution pattern and stereochemistry, and the available starting materials and equipment. As the demand for novel, sp³-rich building blocks in drug discovery continues to grow, further innovation in the stereoselective and efficient synthesis of aminocyclobutanes is anticipated, with a particular focus on catalytic, enantioselective methods.

References

  • [Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[16][17]-Stevens Rearrangement]([Link])

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Safety & Regulatory Compliance

Safety

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride In the fast-paced, highly regulated environment of drug development, maintaining a compliant and safe laboratory...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 2-[trans-3-Aminocyclobutyl]propan-2-ol Hydrochloride

In the fast-paced, highly regulated environment of drug development, maintaining a compliant and safe laboratory is paramount. 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a specialized amine hydrochloride salt frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). While its utility in medicinal chemistry is high, its disposal requires rigorous adherence to environmental and safety protocols.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring strict compliance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Chemical Profiling & Causality

To safely manage chemical waste, researchers must understand the "why" behind the protocol. 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a water-soluble organic salt. However, its physical properties do not dictate its environmental fate.

  • The Causality of Drain Prohibition: A common misconception in laboratory settings is that highly soluble, non-reactive salts can be flushed down the sink. However, pharmaceutical intermediates pose severe ecotoxicity risks. They can disrupt aquatic ecosystems and interfere with municipal wastewater treatment processes. The EPA strictly prohibits the drain disposal of uncharacterized pharmaceutical waste to prevent environmental contamination[1].

  • The Causality of Segregation: Amine hydrochlorides can alter the pH of aqueous waste streams. If mixed indiscriminately with strong oxidizing agents or bleach (sodium hypochlorite), amines can undergo hazardous reactions, potentially forming toxic and explosive chloramines[2]. Therefore, strict segregation at the Satellite Accumulation Area (SAA) is required, keeping this waste away from oxidizers[3].

  • The Causality of Triple Rinsing: Empty containers that once held this chemical are never truly empty; micro-crystalline dust adheres to the glass or plastic. We employ a triple-rinse methodology using a compatible solvent (such as methanol or water) because serial dilution mathematically reduces the residual chemical to less than 0.1%. This renders the container "RCRA-empty" and safe for standard municipal disposal[4].

Part 2: The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Every action includes a verification step to ensure both safety and regulatory compliance.

Phase 1: Preparation and PPE Verification
  • Verify PPE: Don a laboratory coat, chemical-resistant nitrile gloves, and safety goggles. If you are handling large quantities of dry powder outside a certified chemical fume hood, a particulate respirator (N95 or P100) is mandated per OSHA 29 CFR 1910.1450[5].

  • Ventilation: Conduct all transfers, solvent rinsing, and waste consolidation inside a functioning fume hood to prevent the inhalation of aerosolized cyclobutyl amine dust.

Phase 2: Solid Waste Handling
  • Collection: Sweep up any spilled or unused 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride powder using a dedicated anti-static brush and pan. Never use compressed air, which will aerosolize the API.

  • Containment: Transfer the solid into a chemically resistant, high-density polyethylene (HDPE) or glass container equipped with a secure, leak-proof screw cap[6].

  • Labeling: Affix a "Hazardous Waste" tag immediately. The label must explicitly state the full chemical name ("2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride"), its physical state (Solid), and the accumulation start date[6].

  • Validation Step: Invert the sealed container gently to ensure the cap is properly threaded and no micro-powder escapes.

Phase 3: Liquid and Aqueous Waste Handling
  • Solvent Compatibility: If the chemical is dissolved in an organic solvent (e.g., DMSO, methanol) or water, determine the primary solvent matrix.

  • Segregation: Pour the solution into the designated "Halogenated Organic Waste" or "Aqueous Waste" carboy. Crucial Note: Because it is a hydrochloride salt, it introduces chloride ions into the mixture. If mixed with organic solvents, it must be routed to the Halogenated stream to prevent corrosive damage to incinerators during final thermal destruction[2].

  • Validation Step: Check the pH of the aqueous waste carboy using universal indicator paper. Ensure the pH remains between 5.5 and 9.0; if the waste stream becomes highly acidic, neutralize it carefully with dilute sodium hydroxide before final capping[2].

Phase 4: Decontamination of Empty Containers
  • First Rinse: Add a small volume of a compatible solvent (e.g., methanol) to the empty original container. Cap tightly and shake vigorously for 10 seconds. Pour the rinsate into the Hazardous Liquid Waste container.

  • Second & Third Rinse: Repeat the rinsing process two additional times.

  • Defacing: Once the container is dry, use a thick permanent marker to completely cross out the original chemical label, or peel it off entirely[4].

  • Validation Step: Visually inspect the interior of the container under good lighting for any remaining crystalline residue. If visually clean, dispose of the container in the regular municipal trash or glass recycling bin.

Part 3: Data Presentation

Table 1: Waste Segregation Categories for Amine Hydrochlorides

Waste StatePrimary ComponentDesignated Waste StreamContainer RequirementRegulatory Rationale
Solid Pure API / IntermediateHazardous Solid WasteHDPE or Glass, Leak-proofPrevents aerosolization of active dust[6].
Aqueous Water + HCl SaltAqueous Hazardous WastePolyethylene CarboyPrevents ecotoxicity; drain disposal prohibited[1].
Organic Solvent + HCl SaltHalogenated Organic WasteGlass or HDPE CarboyChloride ions require specialized high-temp incineration[2].
Container Empty Glass/PlasticMunicipal Trash / RecycleOriginal (Defaced)Triple-rinsing renders it RCRA-empty[4].

Table 2: Spill Response and PPE Metrics

Operational PhaseRequired PPESpill Containment StrategyValidation Metric
Routine Handling Nitrile gloves, safety goggles, lab coatN/APPE inspected for micro-tears prior to use.
Solid Spill Add N95/P100 respiratorSweep with dedicated brush. Do not use compressed air.Surface visually free of white crystalline residue.
Liquid Spill Heavy-duty gloves, face shieldUse inert absorbent pads. Avoid reactive clay absorbents.Absorbent pads collected as solid hazardous waste.

Part 4: Mandatory Visualization

DisposalWorkflow Start Waste Generation: 2-[trans-3-Aminocyclobutyl] propan-2-ol HCl IsSolid Determine Waste State (Solid, Liquid, or Container) Start->IsSolid SolidWaste Solid Waste (Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic) IsSolid->LiquidWaste Liquid EmptyContainer Empty Container IsSolid->EmptyContainer Container SolidAction Seal in chemically resistant container. Label as 'Hazardous Solid Waste' SolidWaste->SolidAction LiquidAction Check pH. Do NOT drain dispose. Route to Halogenated or Non-Halogenated stream LiquidWaste->LiquidAction ContainerAction Triple-rinse with compatible solvent (e.g., Methanol/Water) EmptyContainer->ContainerAction EHS Transfer to EHS / Approved Waste Management Facility SolidAction->EHS LiquidAction->EHS Deface Deface original label. Dispose as regular trash or recycle ContainerAction->Deface Rinsate Collect rinsate as Hazardous Liquid Waste ContainerAction->Rinsate Rinsate->LiquidAction

Decision-making workflow for the disposal of 2-[trans-3-Aminocyclobutyl]propan-2-ol HCl.

References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem.
  • Chemical Waste Disposal Guidelines - HKUST.
  • Hazardous waste disposal and the clinical laboratory - PubMed.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.

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